2-chloro-N-(2-methylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525670. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMANECYGPQBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190832 | |
| Record name | Acetamide, 2-chloro-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37394-93-7 | |
| Record name | 2-Chloro-N-(2-methylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037394937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37394-93-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37394-93-7 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-N-(2-methylphenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBD7X26TLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide
This guide provides a comprehensive technical overview of 2-chloro-N-(2-methylphenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core properties, synthesis, reactivity, and handling protocols, grounded in established scientific data.
Core Chemical Identity and Properties
This compound, also known as 2-chloro-ortho-acetotoluidide, is an aromatic amide that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a chloroacetamide group attached to an o-toluidine moiety, imparts specific reactivity that is leveraged in the creation of more complex molecules.
Key Identifiers:
-
IUPAC Name: this compound
The physicochemical properties of this compound are critical for its application in experimental settings, influencing reaction conditions, solvent selection, and purification methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Powder | [1] |
| Boiling Point | 326 °C at 760 mmHg | [1][3] |
| Density | 1.222 g/cm³ | [1][3] |
| Flash Point | 151 °C | [1] |
| Water Solubility | 303.18 mg/L (Predicted) | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.245 | [1] |
| Refractive Index | 1.583 | [1] |
Synthesis and Mechanism
The primary route for synthesizing this compound is through the acylation of o-toluidine with chloroacetyl chloride.[1][2] This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine group of o-toluidine on the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Causality in Experimental Design:
The choice of reactants is deliberate. O-toluidine provides the core aromatic structure, while chloroacetyl chloride introduces the reactive chloroacetamide functional group. The chloroacetyl group is an excellent electrophile and the resulting α-chloro amide is a versatile handle for subsequent nucleophilic substitution reactions, making this compound a valuable intermediate.
Experimental Protocol: Synthesis via Acylation
Objective: To synthesize this compound from o-toluidine and chloroacetyl chloride.
Materials:
-
o-Toluidine (CAS: 95-53-4)[1]
-
Chloroacetyl chloride (CAS: 79-04-9)[1]
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
A weak base (e.g., sodium acetate or pyridine)
-
Ice bath
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve o-toluidine in the chosen anhydrous solvent. Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature below 10 °C to control the exothermic reaction. The slow addition is crucial to prevent side reactions and ensure a high yield.
-
Neutralization: Concurrently or subsequently, add the weak base to neutralize the HCl formed during the reaction. This step prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (o-toluidine) is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining salts and impurities, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis
This compound is not typically an end-product but rather a crucial intermediate. Its utility stems from the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.
For instance, its structural analogues, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, are well-known precursors in the synthesis of pharmaceuticals like Lidocaine and agrochemicals like Acetochlor.[4][5][6] The reaction involves substituting the chlorine atom with an amine, forming a new C-N bond and building a more complex molecular architecture.
Logical Relationship Diagram
Caption: Role as a versatile intermediate in chemical synthesis.
Safety, Handling, and Toxicology
While specific toxicological data for this compound is limited in the provided results, data for structurally similar chloroacetamides provide essential guidance. Chloroacetamide and its derivatives are generally classified as hazardous substances.[7][8][9][10]
Hazard Identification (based on analogues):
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[8]
-
Sensitization: Repeated or prolonged contact may cause skin sensitization.[9][10]
-
Toxicity: Analogues like 2-chloroacetamide are toxic if swallowed.[9][10]
Protocol for Safe Handling
Self-Validating System: Adherence to this protocol ensures minimal exposure and validates a safe laboratory environment.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Spill & Disposal: In case of a spill, avoid creating dust.[8] Sweep up the material and place it in a suitable, closed container for disposal.[8] Dispose of waste material through a licensed waste disposal company.[7][8]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring reaction progress.
General HPLC Protocol
Objective: To determine the purity of a this compound sample.
Instrumentation & Reagents:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
HPLC-grade acetonitrile and water.
-
Sample of this compound.
Procedure:
-
Standard Preparation: Prepare a standard solution of known concentration by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare the sample solution by dissolving it in the same solvent as the standard.
-
Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water. An isocratic or gradient elution can be used.[5]
-
Chromatographic Conditions:
-
Analysis: Run the standard and sample solutions. Identify the peak for this compound by comparing the retention time with the standard. Purity can be calculated based on the area of the peak relative to the total peak area.
References
- 1. Page loading... [guidechem.com]
- 2. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]
- 4. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide - Acanthus Research [acanthusresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide (CAS: 37394-93-7)
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of 2-chloro-N-(2-methylphenyl)acetamide, a key chemical intermediate. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require detailed information on its properties, synthesis, analysis, and handling.
Core Compound Identification and Properties
This compound, also known as 2-chloro-ortho-acetotoluidide, is an organic compound classified as a monosubstituted acetamide[1]. Its structure features a chloroacetamide group attached to the nitrogen atom of an o-toluidine (2-methylaniline) moiety. This arrangement makes it a valuable precursor in various organic syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 37394-93-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀ClNO | [1][2][4] |
| Molecular Weight | 183.64 g/mol | [1] |
| Appearance | Powder | [1] |
| Boiling Point | 326 °C at 760 mmHg | [1][2] |
| Density | 1.222 g/cm³ | [1][2] |
| Flash Point | 151 °C | [1] |
| Refractive Index | 1.583 | [1][2] |
| LogP (Octanol/Water) | 2.245 | [1][2] |
| SMILES | Cc1ccccc1NC(=O)CCl | [2][4] |
| InChIKey | LPMANECYGPQBOX-UHFFFAOYSA-N | [2][4][5] |
Synthesis Pathway and Experimental Protocol
The most direct and common synthesis of this compound involves the N-acylation of o-toluidine with chloroacetyl chloride[5]. This is a variation of the Schotten-Baumann reaction, where an amine is treated with an acid chloride to form an amide.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is based on established methods for chloroacetamide synthesis[6][7].
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of o-toluidine in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Causality: Acetic acid can act as both a solvent and a proton scavenger for the HCl byproduct, while an inert solvent may require the addition of a separate base (e.g., triethylamine) to neutralize the acid.
-
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to between 0°C and 10°C.
-
Causality: The acylation reaction is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent side reactions, and minimize the degradation of reactants and products.
-
-
Addition of Acylating Agent: Slowly add 1.05 to 1.1 equivalents of chloroacetyl chloride dropwise from the addition funnel to the stirred solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
Causality: A slight excess of the acylating agent ensures the complete conversion of the starting amine. A slow, controlled addition is paramount to manage the exotherm.
-
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional hour, then remove the ice bath and let it stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of o-toluidine. A precipitate of the product will likely form during this time[6].
-
Isolation: Pour the reaction mixture slowly into a beaker containing a large volume of cold water with vigorous stirring. This will precipitate the crude product.
-
Causality: The product is generally insoluble in water, while unreacted starting materials and byproducts (like amine hydrochlorides) are more soluble, facilitating separation.
-
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any residual acid and water-soluble impurities.
-
Drying: Dry the collected solid, either by air drying or in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
-
Purification (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol[7]. Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to form crystals.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Predicted Spectroscopic Data
While published spectra for this specific CAS number are not abundant, the expected spectral features can be reliably predicted from its molecular structure.
-
¹H NMR Spectroscopy:
-
Amide Proton (N-H): A broad singlet typically appearing downfield, around δ 8.0-9.0 ppm.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.0-7.5 ppm, integrating to 4 protons.
-
Methylene Protons (-CH₂Cl): A sharp singlet around δ 4.1-4.3 ppm, integrating to 2 protons.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm, integrating to 3 protons.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3250-3300 cm⁻¹ (secondary amide)[7].
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹[7].
-
N-H Bend (Amide II): A significant band around 1530-1550 cm⁻¹[7].
-
C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An expected peak at m/z 183, with a characteristic M+2 isotope peak at m/z 185 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Major Fragments: Fragmentation would likely involve the loss of the chloroacetyl group or cleavage of the amide bond.
-
Chromatographic Method (HPLC)
A general reverse-phase HPLC method can be developed for purity analysis, adapted from protocols for similar compounds[6].
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting condition could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of ~254 nm.
-
Validation: The method should be validated by running a standard of known concentration to determine the retention time and to quantify the purity of the synthesized batch via a calibration curve.
Applications and Research Context
This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis. While specific, direct applications are not widely documented, its utility can be inferred from the activities of the broader N-aryl chloroacetamide class.
-
Pharmaceutical Synthesis: Chloroacetamide derivatives are crucial precursors for many active pharmaceutical ingredients (APIs). A closely related analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a key intermediate in the synthesis of the local anesthetic Lidocaine[6]. This suggests that the title compound could be used to synthesize novel anesthetic or antiarrhythmic agents. The N-aryl acetamide scaffold is also found in compounds with analgesic, anti-inflammatory, and anticancer properties[8].
-
Agrochemicals: The chloroacetamide group is a well-known toxophore in herbicides and fungicides[7][9]. Compounds like Alachlor and Butachlor contain this functional group. Research into new derivatives, including this compound, could lead to the development of novel crop protection agents.
-
Bioactive Molecule Development: The compound serves as a versatile reactant for introducing the N-(2-methylphenyl)acetamide moiety into larger molecules. The reactive C-Cl bond allows for nucleophilic substitution reactions to build more complex structures with potential biological activity[7][8].
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The following information is compiled from GHS data and safety sheets for the compound and its close analogs[4][10][11].
GHS Hazard Classification
Table 2: GHS Information for this compound [4]
| Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
| Related Hazards | May also cause skin irritation (H315) and respiratory irritation (H335) based on similar compounds[10][11]. |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11][12].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield[10][12].
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required to prevent skin contact[10][13].
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator[11].
-
-
Hygiene Practices: Avoid breathing dust[11]. Wash hands and face thoroughly after handling[10][12]. Do not eat, drink, or smoke in the work area[13].
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[12][14].
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[10][12].
-
In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[10][14].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[12][14].
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains[11][13].
Conclusion
This compound (CAS: 37394-93-7) is a well-defined chemical compound with established physical properties. Its synthesis is straightforward, relying on standard amide formation chemistry. While it may not be an end-product itself, its true value lies in its role as a versatile intermediate for constructing more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, analytical profile, and, most importantly, its safety and handling requirements is crucial for any scientist or researcher working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsr.info [ijpsr.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | 6307-67-1 | GAA30767 [biosynth.com]
- 10. biosynth.com [biosynth.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Page loading... [guidechem.com]
An In-depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-chloro-N-(2-methylphenyl)acetamide, a key chemical intermediate in the development of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and process development, offering detailed insights into its synthesis, structural elucidation, and utility as a versatile building block.
Introduction and Chemical Identity
This compound, also known as 2-chloro-N-(o-tolyl)acetamide, is an organic compound belonging to the class of alpha-haloacetamides. Its structure, featuring a reactive chloroacetyl group attached to a substituted aniline, makes it a valuable precursor in a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in the synthesis of more complex molecules with potential therapeutic applications.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-chloro-N-(o-tolyl)acetamide, 2-chloro-ortho-acetotoluidide | [1] |
| CAS Number | 37394-93-7 | [2] |
| Molecular Formula | C₉H₁₀ClNO | [3] |
| Molecular Weight | 183.64 g/mol | [3] |
| Appearance | White to brown crystalline powder or needles | N/A |
| Melting Point | 105–106 °C | [4] |
| Boiling Point | 326 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.222 g/cm³ (Predicted) | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acylation of 2-methylaniline (o-toluidine) with chloroacetyl chloride.[2] This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Causality of Experimental Choices
The selection of reagents and conditions for this synthesis is guided by fundamental principles of organic chemistry. 2-methylaniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The use of an inert solvent, such as glacial acetic acid or dichloromethane, is crucial to facilitate the reaction while not participating in it. A base, commonly a mild one like sodium acetate, is added to scavenge the HCl generated during the reaction, preventing the protonation of the starting aniline and thus ensuring the reaction proceeds to completion.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of N-substituted chloroacetamides.[4]
Materials:
-
2-methylaniline (o-toluidine)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Saturated aqueous solution of sodium acetate
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
In a fume hood, dissolve 2-methylaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
To the cooled and stirring solution, add chloroacetyl chloride (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Add a saturated solution of sodium acetate to neutralize the excess acid, which will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a crystalline solid.
-
Dry the purified product under vacuum. A yield of approximately 72% can be expected.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Characterization
The identity and purity of synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.
Physicochemical Properties
The melting point of a crystalline solid is a reliable indicator of its purity. For this compound, a sharp melting point at 105–106 °C is indicative of a high-purity sample.[4]
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present in the molecule. For this compound, the key vibrational frequencies are:
-
N-H stretch: A sharp peak is expected in the region of 3258-3435 cm⁻¹, characteristic of a secondary amide.[4]
-
C=O stretch (Amide I): A strong absorption band should appear around 1670 cm⁻¹, corresponding to the carbonyl group of the amide.
-
N-H bend (Amide II): A band in the region of 1550-1600 cm⁻¹ is expected.
-
C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, indicates the presence of the chloroalkyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen atoms in the molecule. Expected signals include:
-
A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.
-
A singlet for the methylene protons (-CH₂Cl) around δ 4.1-4.3 ppm.
-
A series of multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the phenyl ring.
-
A broad singlet for the amide proton (N-H) at a downfield chemical shift (δ 8.0-9.5 ppm), which is typically exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Expected chemical shifts include:
-
The methyl carbon (-CH₃) around δ 17-20 ppm.
-
The methylene carbon (-CH₂Cl) around δ 42-45 ppm.
-
A series of signals in the aromatic region (δ 120-140 ppm).
-
The carbonyl carbon (-C=O) at a downfield position, typically around δ 165-170 ppm.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 183 and an M+2 peak at m/z 185 with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds, primarily due to the reactivity of the C-Cl bond. This allows for the introduction of various nucleophiles, leading to the construction of more complex molecular architectures.
Precursor for Bioactive Heterocycles
This compound serves as a key starting material for the synthesis of various heterocyclic systems. The chloroacetamide moiety can react with binucleophiles to form rings. For instance, it can be used to synthesize benzimidazoles, which are known to exhibit a broad spectrum of biological activities, including antidepressant effects.[4] The general scheme involves the reaction of this compound with a substituted o-phenylenediamine.
Synthesis of Antimicrobial and Anticancer Agents
The chloroacetamide scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[5][6] By reacting this compound with various sulfur, nitrogen, or oxygen-containing nucleophiles, novel derivatives can be synthesized and screened for their biological activity. For example, it can be a precursor for the synthesis of novel oxadiazole derivatives that have shown cytotoxic effects on cancer cell lines.[6]
Logical Workflow for Derivative Synthesis
Caption: Synthetic utility of this compound.
Safety and Handling
Potential Hazards:
-
Irritation: Chloroacetamides are known to be irritants to the skin, eyes, and respiratory tract.[7][8]
-
Toxicity: Some chloroacetamides are classified as toxic if swallowed and may cause skin sensitization upon repeated contact.[7][9]
-
Long-term effects: Animal studies on related compounds suggest possible toxicity to human reproduction or development.[7]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate of significant value in medicinal chemistry and organic synthesis. Its straightforward synthesis and the reactivity of its chloroacetyl group make it a versatile building block for the creation of a diverse array of biologically active molecules. Proper characterization and adherence to safety protocols are paramount when working with this compound. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize this compound in their scientific endeavors.
References
- 1. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum [chemicalbook.com]
- 3. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
2-chloro-N-(2-methylphenyl)acetamide IUPAC name
A Comprehensive Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide: Synthesis, Applications, and Protocols
Executive Summary: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on this compound. It details the compound's nomenclature, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its applications as a versatile chemical intermediate. Furthermore, this guide outlines standard analytical characterization techniques and provides critical safety and handling procedures to ensure its proper use in a laboratory setting.
Introduction and Nomenclature
This compound is a substituted aromatic amide that serves as a crucial building block in organic synthesis. Its structure incorporates a chloroacetamide group attached to an ortho-toluidine (2-methylaniline) moiety. This arrangement of functional groups, particularly the reactive C-Cl bond, makes it a valuable precursor for constructing more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents.[1] The class of N-aryl chloroacetamides is widely recognized for its utility in medicinal chemistry and materials science, with various derivatives exhibiting a range of biological activities, including antimicrobial, herbicidal, and antifungal properties.[2]
IUPAC Name: this compound[3]
Synonyms: 2-chloro-N-(o-tolyl)acetamide, Chloroacetamido-2-methylbenzene
CAS Number: 37394-93-7[3]
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; N [label="N"]; O [label="O"]; Cl [label="Cl"]; CH3 [label="CH3"]; H_N [label="H"];
// Position nodes for the benzene ring and substituents C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N [pos="1.87,1!"]; H_N [pos="2.37,0.6!"]; C7 [pos="2.62,1.7!"]; O [pos="2.62,2.5!"]; C8 [pos="3.82,1.2!"]; Cl [pos="4.82,1.9!"]; CH3_group [pos="-1.87,1!"]; C_CH3 [label="C", pos="-1.87,1!"]; H1_CH3 [label="H", pos="-2.2,1.5!"]; H2_CH3 [label="H", pos="-2.4,0.7!"]; H3_CH3 [label="H", pos="-1.6,0.5!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- N; C2 -- C_CH3; N -- H_N; N -- C7; C7 -- O [style=double]; C7 -- C8; C8 -- Cl; C_CH3 -- H1_CH3; C_CH3 -- H2_CH3; C_CH3 -- H3_CH3;
// Invisible edges for proper label placement node [label=""]; invis1 [pos="-2.2, 1.2!"]; CH3_label [label="H3C", pos="-2.2, 1.2!"]; invis1 -- CH3_label [style=invis]; } Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for quick reference. These properties are essential for designing experimental conditions, selecting appropriate solvents, and ensuring safe handling.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 37394-93-7 | [3] |
| Molecular Formula | C₉H₁₀ClNO | [4] |
| Molecular Weight | 183.63 g/mol | [5] |
| Appearance | Brown solid (typical crude appearance) | [6] |
| Melting Point | 105-106 °C | |
| Boiling Point | 326ºC at 760mmHg (Predicted) | |
| Solubility | Soluble in organic solvents like CH₂Cl₂, Chloroform, Methanol. Insoluble in water. | [6][7] |
Synthesis and Mechanism
The most common and efficient method for synthesizing this compound is through the N-acylation of o-toluidine with chloroacetyl chloride.[6] This reaction is a classic example of nucleophilic acyl substitution.
Mechanism: The synthesis proceeds via a nucleophilic attack by the nitrogen atom of the o-toluidine on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form a protonated amide. A base, such as Diisopropylethylamine (DIPEA) or triethylamine, is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[1]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-aryl acetamides.[1][6]
Materials:
-
o-Toluidine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 eq) and DIPEA (2.1 eq) in anhydrous dichloromethane. The causality for using an anhydrous solvent is to prevent the violent reaction of chloroacetyl chloride with water.[1]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. This step is critical to control the exothermic nature of the acylation reaction and minimize potential side products.[1][8]
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the cold, stirred solution over 20-30 minutes using a dropping funnel. A slow, controlled addition is paramount to maintain the low temperature.
-
Reaction: Continue stirring the mixture at 0°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine. This removes the amine hydrochloride salt and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): For higher purity, the resulting solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product.[2]
Applications in Research and Drug Development
This compound is a valuable intermediate due to its reactive α-chloro group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, making it a key starting material for multi-step syntheses.
-
Precursor for Biologically Active Molecules: The compound serves as a scaffold for synthesizing novel compounds with potential therapeutic applications. For instance, it has been used as a starting material to synthesize a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which were subsequently evaluated for antidepressant activity.
-
Building Block for Heterocyclic Chemistry: The chloroacetamide moiety is a classic precursor for building heterocyclic rings. It can react with various dinucleophiles (e.g., thiourea, semicarbazide) to form thiazoles, imidazoles, and other important heterocyclic systems that are prevalent in many pharmaceutical agents.[8][9]
-
Analogue Synthesis: In drug discovery programs, it can be used to generate analogues of known bioactive molecules. The ortho-methyl group provides specific steric and electronic properties that can be crucial for modulating a compound's interaction with biological targets.
Analytical Characterization
To ensure the identity, purity, and quality of synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. A general reverse-phase method is typically effective.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a singlet for the -CH₂- group, a singlet for the methyl group, aromatic protons in their characteristic region, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon, the aliphatic -CH₂- carbon, the methyl carbon, and the aromatic carbons.[6]
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of principal functional groups, notably the N-H stretch (around 3300 cm⁻¹) and the strong amide C=O carbonyl stretch (around 1670 cm⁻¹).[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The ESI+ spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 184.[6]
-
| Parameter | Typical Condition | Rationale |
| Technique | Reverse-Phase HPLC | Standard for purity analysis of organic compounds. |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Gradient or isocratic elution can be optimized. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at ~254 nm | The aromatic ring provides strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Safety and Handling
N-substituted chloroacetamides are hazardous substances and require strict adherence to safety protocols.[7] All handling should be performed by trained personnel in a controlled laboratory environment.[10][11]
Hazard Identification:
-
Acute Toxicity: Toxic if swallowed.[12]
-
Skin Contact: May cause skin irritation and potentially an allergic skin reaction.[12]
-
Eye Contact: Can cause serious eye irritation.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[12]
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Oral Toxicity | H301: Toxic if swallowed | P301 + P310 |
| Skin Sensitization | H317: May cause an allergic skin reaction | P280, P302 + P352 |
| Reproductive Toxicity | H361: Suspected of damaging fertility | P201, P308 + P313 |
Self-Validating Safety Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] The workspace should be equipped with an eyewash station and a safety shower.[13]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[11]
-
Eye Protection: Use chemical safety goggles and/or a face shield.[13]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[13]
-
-
Handling and Storage:
-
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.
-
If Inhaled: Move the person to fresh air. Seek medical attention if symptoms persist.
-
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant. Do not allow the chemical to enter drains.[11]
Conclusion
This compound is a foundational intermediate in synthetic organic chemistry. Its well-defined synthesis and reactive nature provide a reliable platform for the development of novel molecules, particularly within the pharmaceutical and fine chemical sectors. A thorough understanding of its properties, reaction protocols, and stringent safety requirements is essential for its effective and safe utilization in research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. eurofinsus.com [eurofinsus.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
2-chloro-N-(2-methylphenyl)acetamide molecular weight
An In-Depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It details the compound's core molecular attributes, physicochemical properties, and a validated synthesis protocol. Furthermore, this document outlines standard analytical methodologies for characterization and purity assessment, discusses its applications as a precursor in advanced chemical synthesis, and provides a thorough environmental, health, and safety profile. This whitepaper is intended for researchers, chemists, and drug development professionals who require detailed, actionable information for laboratory and industrial applications.
Core Molecular Attributes
This compound is an aromatic amide that serves as a versatile building block in organic synthesis. Its structure incorporates a chloroacetyl group attached to an o-toluidine moiety, providing two reactive sites for subsequent chemical transformations.
Chemical Identity
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 37394-93-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀ClNO | [2][3][4][5] |
| Synonyms | 2-Chloro-ortho-acetotoluidide, 2-chloro-N-o-tolyl-acetamide | [4] |
| InChIKey | LPMANECYGPQBOX-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC=CC=C1NC(=O)CCl | [2] |
Molecular Weight
The molecular weight of the compound is a fundamental property for stoichiometric calculations in synthesis and for mass spectrometry analysis.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These properties have been determined through a combination of experimental data and validated computational predictions.
| Property | Value | Notes | Source |
| Appearance | White to brown crystalline powder or needles | Based on analogs | [6][7] |
| Boiling Point | ~326 °C at 760 mmHg | Predicted value | [3][4] |
| Melting Point | ~117.6 °C | Predicted value (EPI Suite) | [2] |
| Density | ~1.22 g/cm³ | Predicted value | [2][3][4] |
| Water Solubility | ~590 mg/L | Predicted value (EPA T.E.S.T.) | [2] |
| LogP (Octanol/Water) | 2.25 | A measure of lipophilicity | [4] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound is achieved through the acylation of o-toluidine with chloroacetyl chloride.[2] This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.
Synthetic Pathway Overview
The reaction proceeds by dissolving o-toluidine in a suitable solvent and adding chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct. The base facilitates the reaction by preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe, dissolve o-toluidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or an aqueous solution with a base) under ambient temperature.
-
Reactant Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the reaction temperature below 35°C, using an ice bath if necessary, to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. If using an organic solvent, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove excess acid chloride, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Analytical Characterization
To confirm the identity, structure, and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methyl group (CH₃) on the phenyl ring, a singlet for the methylene protons (CH₂) of the chloroacetyl group, and a broad singlet for the amide proton (NH).
-
Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the N-H stretch (around 3250-3300 cm⁻¹), a strong C=O stretch of the secondary amide (around 1660-1680 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).[8]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak [M+] and a characteristic [M+2] peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Caption: Standard workflow for purity analysis by reverse-phase HPLC.
General HPLC Method Protocol:
-
System: An HPLC system equipped with a UV detector is required.[7]
-
Column: A C18 reverse-phase column is typically effective.[7]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like formic acid for improved peak shape.[7]
-
Elution: An isocratic or gradient elution can be optimized for the best separation. A typical starting point is 60:40 Acetonitrile:Water.
-
Detection: Monitor the elution at a wavelength determined by the compound's UV maximum (typically around 240-270 nm).
-
Quantification: Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Applications in Chemical Synthesis
This compound is not typically an end-product but rather a valuable intermediate. The chloroacetamide functional group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[8][9] For instance, related N-aryl chloroacetamides are precursors in the synthesis of fungicides, herbicides, and active pharmaceutical ingredients.[8][10]
Environmental, Health, and Safety (EHS) Profile
Proper handling and safety precautions are critical when working with this compound.
Hazard Identification
Based on GHS classifications from aggregated notifications and data on similar compounds, the primary hazards are as follows:
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1][11] |
| Skin Irritation | H315: Causes skin irritation | [11][12] |
| Target Organ Toxicity | H335: May cause respiratory irritation | [11][12] |
-
Signal Word: Warning[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[13][14]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[12][15]
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved particulate respirator.[12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][15]
First Aid and Spill Management
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation persists.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek immediate medical attention.[13][15]
-
Spill Management: Sweep up the spilled solid carefully, avoiding dust generation. Place it in a sealed container for disposal.[15] Do not let the chemical enter drains.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from strong oxidizing agents, strong acids, and strong bases.[11][15]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This should be handled by a licensed professional waste disposal service.[12]
References
- 1. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 135440100 [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsr.info [ijpsr.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | 6307-67-1 | GAA30767 [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
2-chloro-N-(2-methylphenyl)acetamide physical and chemical properties
This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2-chloro-N-(2-methylphenyl)acetamide. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science who require a detailed understanding of this compound for their work.
Introduction
This compound is a chloroacetamide derivative that has garnered interest in various scientific domains due to its versatile chemical nature. As a bifunctional molecule, it incorporates a reactive chloroacetyl group and a substituted phenyl ring, making it a valuable intermediate in organic synthesis. Its structural similarity to other biologically active compounds suggests its potential as a scaffold in the development of novel therapeutic agents and other functional materials. This guide aims to provide a thorough understanding of its fundamental properties, synthesis, and potential applications, grounded in established scientific literature and safety data.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is paramount for its application in research and development. The properties of this compound are summarized in the table below. It is important to note that some variation in reported values exists in the literature, which may be attributable to different experimental conditions or prediction methods.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Chloro-ortho-acetotoluidide, 2-chloro-N-o-tolyl-acetamide | [2] |
| CAS Number | 37394-93-7 | [2][3] |
| Molecular Formula | C9H10ClNO | [2][3] |
| Molecular Weight | 183.63 g/mol | [2][3] |
| Appearance | Powder | [2] |
| Melting Point | 117.58 °C (EPI Suite prediction) | [4] |
| Boiling Point | 285.9 °C to 348.62 °C (Predicted) | [4] |
| Density | 1.2 g/cm³ to 1.222 g/cm³ (Predicted) | [2][4] |
| Water Solubility | 303.18 mg/L to 590.68 mg/L (Predicted) | [4] |
| LogP | 2.24530 | [2] |
Synthesis and Reactivity
The primary route for the synthesis of this compound is the acylation of o-toluidine with chloroacetyl chloride.[4] This is a classic example of a Schotten-Baumann reaction, a widely used method for the formation of amides from amines and acid chlorides.
Synthetic Workflow
The synthesis involves the nucleophilic attack of the amino group of o-toluidine on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
-
Preparation: In a well-ventilated fume hood, dissolve o-toluidine in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Acid Chloride: Slowly add chloroacetyl chloride, dissolved in the same solvent, to the dropping funnel and add it dropwise to the stirred amine solution. Maintain the temperature below 10 °C.
-
Neutralization: A base (e.g., triethylamine or pyridine) can be added to scavenge the HCl formed during the reaction.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reactivity Profile
The reactivity of this compound is dictated by the presence of the electrophilic chloroacetyl group and the nucleophilic amide nitrogen. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates.[5]
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the tolyl group, the methyl protons, the methylene protons adjacent to the chlorine, and the amide proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase of acetonitrile and water is commonly used.
-
Gas Chromatography (GC): GC can also be employed for purity analysis, particularly if coupled with a mass spectrometer (GC-MS) for definitive identification.
Caption: Analytical workflow for compound characterization.
Potential Applications
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its chemical structure suggests several areas of potential utility:
-
Pharmaceutical Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex molecules with potential biological activity. Chloroacetamide derivatives are known to exhibit a range of pharmacological effects, including antimicrobial and anti-inflammatory properties.[5][6]
-
Agrochemical Research: Similar chloroacetamide compounds are utilized as herbicides.[6] The structural features of this compound make it a candidate for investigation in the development of new agrochemicals.
-
Materials Science: The reactive nature of the molecule allows for its incorporation into polymers or other materials to impart specific functionalities.
Safety and Handling
Based on aggregated GHS information, this compound is considered harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate safety precautions must be taken when handling this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product. |
| P280: Wear protective gloves/ eye protection/ face protection. | |
| P301 + P317: IF SWALLOWED: Get medical help. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330: Rinse mouth. | |
| P337 + P317: If eye irritation persists: Get medical help. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties and a straightforward synthetic route. Its reactivity makes it a versatile building block for the synthesis of a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. As with any chemical substance, proper safety precautions are essential when handling this compound. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to utilize its properties effectively and safely in their research endeavors.
References
- 1. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]
- 4. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsr.info [ijpsr.info]
A Comprehensive Technical Guide to the Solubility of 2-chloro-N-(2-methylphenyl)acetamide
This guide provides an in-depth analysis of the solubility characteristics of 2-chloro-N-(2-methylphenyl)acetamide (CAS No: 37394-93-7), a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of solubility in a substance's bioavailability, formulation, and overall efficacy, this document synthesizes theoretical principles, predictive data, and established experimental methodologies to offer a comprehensive understanding of this compound's behavior in various solvent systems.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a drug to be absorbed and elicit a therapeutic effect, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in the development of new pharmaceutical products, often leading to low and variable bioavailability. Therefore, a thorough characterization of a compound's solubility profile is a critical early-stage activity in the drug development pipeline.
This compound is an acetamide derivative with potential applications in various fields of chemical synthesis and pharmaceutical research. Understanding its solubility is paramount for designing appropriate formulation strategies, purification processes, and analytical methods.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 37394-93-7 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO | [1][4][5] |
| Molecular Weight | 183.63 g/mol | [1][4][5] |
| Boiling Point | 326 °C at 760 mmHg | [1][4] |
| Density | 1.222 g/cm³ | [1][4] |
| Estimated Water Solubility | 590.68 mg/L | [5] |
| LogP (Octanol/Water Partition Coefficient) | 2.24530 | [1] |
The estimated water solubility suggests that this compound is slightly soluble in water. The LogP value indicates a moderate degree of lipophilicity, suggesting that it will likely exhibit better solubility in organic solvents.[6] It is important to note that the provided water solubility is an estimated value and should be experimentally verified for any critical applications.
Theoretical Framework of Solubility
The solubility of a crystalline solid in a liquid solvent is governed by the thermodynamics of the dissolution process. This process can be conceptually broken down into two main steps: the energy required to break the crystal lattice of the solute (lattice energy) and the energy released when the solute molecules are solvated by the solvent molecules (solvation energy). A compound's solubility is favored when the solvation energy is comparable to or exceeds the lattice energy.
Several factors influence the solubility of a compound like this compound:
-
Molecular Structure: The presence of the polar amide group and the chlorine atom can engage in dipole-dipole interactions and hydrogen bonding with protic solvents. The nonpolar methylphenyl group contributes to its lipophilicity.
-
Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent play a crucial role. Polar protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, while polar aprotic solvents (e.g., DMSO, acetone) can only act as hydrogen bond acceptors. Nonpolar solvents will primarily interact through weaker van der Waals forces.
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[7] This relationship is described by the van't Hoff equation.[8]
-
pH: For ionizable compounds, pH can significantly alter solubility.[6] However, this compound is not expected to have readily ionizable groups within the typical pH range of pharmaceutical formulations.
Predictive Approaches to Solubility Estimation
In the absence of extensive experimental data, various computational and theoretical models can be employed to predict the solubility of a compound. These models are valuable tools for initial screening and for guiding experimental design.
Thermodynamic Models
Thermodynamic models like the modified Apelblat equation, the Buchowski-Ksiazaczak λh equation, the Non-Random Two-Liquid (NRTL) model, and the Wilson model are frequently used to correlate experimental solubility data with temperature.[7][9] These models can then be used to predict solubility at temperatures where experimental data is unavailable. The successful application of these models has been demonstrated for other acetamide derivatives.[7]
Group Contribution and Activity Coefficient Models
Models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) and NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) predict solubility based on the molecular structure of the solute and solvent.[10][11] These methods break down molecules into functional groups and use pre-determined interaction parameters to estimate activity coefficients, which are then used to calculate solubility.
Machine Learning and Quantitative Structure-Property Relationship (QSPR) Models
With the advent of computational intelligence, machine learning models are increasingly being used to predict drug solubility.[12][13] These models are trained on large datasets of compounds with known solubilities and molecular descriptors. By identifying complex relationships between molecular features and solubility, these models can provide accurate predictions for new compounds.
Figure 1: A workflow diagram illustrating various predictive modeling approaches for estimating the solubility of a chemical compound.
Experimental Determination of Solubility
While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. Several well-established methods can be employed.
Shake-Flask Method (Equilibrium Method)
The shake-flask method is a common and reliable technique for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.
-
Phase Separation: Allow the suspension to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. A syringe filter with a material compatible with the solvent should be used for filtration.
-
Quantification: Withdraw a known volume of the saturated supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Mass Spectrometry (MS).[14][15]
-
Calculation: The solubility is then calculated from the measured concentration in the saturated solution.
Polythermal Method
The polythermal method is a dynamic approach that is particularly useful for determining the temperature dependence of solubility.[7]
Protocol:
-
Sample Preparation: Prepare a series of samples with known concentrations of this compound in the desired solvent.
-
Heating and Dissolution: Heat each sample slowly with constant stirring until all the solid has dissolved. The temperature at which complete dissolution occurs is recorded as the saturation temperature for that specific concentration.
-
Cooling and Crystallization: Slowly cool the clear solution while monitoring for the first appearance of crystals. The temperature at which crystallization begins is also recorded.
-
Data Analysis: Plot the saturation temperatures against the corresponding concentrations to generate the solubility curve.
Figure 2: A simplified workflow for the experimental determination of equilibrium solubility using the shake-flask method.
Expected Solubility Profile of this compound
Based on its chemical structure and the behavior of similar compounds, the following solubility profile can be anticipated for this compound:
-
Aqueous Solubility: Low to slight solubility, as indicated by the estimated value.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the amide group. For the related compound 2-chloro-N-(2,6-dimethylphenyl)acetamide, solubility in methanol has been noted.[16]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): Good solubility is anticipated. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, and the overall polarity of the molecule will favor interactions with these solvents. Acetonitriles and various ketones have been used for solubility studies of similar acetamides.[9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the methylphenyl group provides some nonpolar character, the polar amide and chloro groups will limit its miscibility with highly nonpolar solvents. However, some solubility in aromatic solvents like toluene might be observed due to π-π stacking interactions.[7]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While direct experimental data is sparse, a combination of physicochemical property analysis, theoretical principles, and predictive modeling allows for a well-reasoned estimation of its solubility profile. The provided experimental protocols offer a clear path for researchers to obtain precise and reliable solubility data, which is indispensable for the successful application of this compound in research and development. It is strongly recommended that the estimated solubility values be confirmed through rigorous experimental determination, particularly for applications in drug development and formulation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]
- 5. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]
- 12. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 15. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 16. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]
A Technical Guide to the Spectral Analysis of 2-chloro-N-(2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-methylphenyl)acetamide, a member of the chloroacetamide class of compounds, serves as a crucial building block in synthetic organic chemistry. Its utility spans the development of novel pharmaceutical agents and other biologically active molecules. A thorough structural elucidation of this compound is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides an in-depth analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to provide a comprehensive understanding for researchers in the field.
Molecular Structure and Analysis Workflow
The structural analysis of this compound involves a multi-faceted spectroscopic approach. Each technique provides unique and complementary information, allowing for an unambiguous confirmation of the molecule's constitution.
Caption: Workflow for the synthesis and structural elucidation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a small molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Spectrometer Setup: The data presented here is based on spectra acquired on a 500 MHz spectrometer.[1] Before data acquisition, the spectrometer's magnetic field is shimmed to ensure homogeneity, and the probe is tuned and matched to the appropriate frequencies for ¹H and ¹³C.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[2]
-
¹³C NMR Acquisition: A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of the closely related compound, 2-chloro-N-(o-tolyl)acetamide, provides a reliable reference for the expected chemical shifts and coupling patterns.[1]
| Signal (ppm) | Multiplicity | Integration | Assignment |
| ~8.23 | br s | 1H | N-H |
| ~7.87 | d | 1H | Ar-H (H-6') |
| ~7.26 - 7.20 | m | 2H | Ar-H (H-3', H-4') |
| ~7.12 | td | 1H | Ar-H (H-5') |
| ~4.24 | s | 2H | CH₂-Cl |
| ~2.31 | s | 3H | Ar-CH₃ |
Note: Data is for the analogous compound 2-chloro-N-(o-tolyl)acetamide as reported in the supporting information of a research article.[1] Chemical shifts are referenced to the residual solvent peak.
Interpretation:
-
The broad singlet at approximately 8.23 ppm is characteristic of the amide proton (N-H). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
The aromatic region (7.12-7.87 ppm) shows a complex pattern consistent with a 1,2-disubstituted benzene ring. The downfield shift of the proton at H-6' can be attributed to the deshielding effect of the nearby amide carbonyl group.
-
The singlet at 4.24 ppm corresponds to the two protons of the chloromethyl group (CH₂-Cl). These protons are deshielded by the adjacent electron-withdrawing chlorine atom and the carbonyl group.
-
The singlet at 2.31 ppm is assigned to the three protons of the methyl group on the aromatic ring (Ar-CH₃).
Caption: Molecular structure of this compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data for 2-chloro-N-(o-tolyl)acetamide is presented below.[1]
| Signal (ppm) | Assignment |
| ~163.92 | C=O (Amide) |
| ~134.76 | Ar-C (C-1' or C-2') |
| ~130.72 | Ar-C (C-3') |
| ~129.14 | Ar-C (C-1' or C-2') |
| ~127.05 | Ar-C (C-4') |
| ~125.92 | Ar-C (C-5') |
| ~122.55 | Ar-C (C-6') |
| ~43.28 | CH₂-Cl |
| ~17.62 | Ar-CH₃ |
Note: Data is for the analogous compound 2-chloro-N-(o-tolyl)acetamide as reported in the supporting information of a research article.[1] Chemical shifts are referenced to the deuterated solvent.
Interpretation:
-
The signal at approximately 163.92 ppm is characteristic of the amide carbonyl carbon, which is significantly deshielded.
-
The aromatic carbons appear in the typical range of 122-135 ppm. The exact assignment of the quaternary carbons (C-1' and C-2') can be challenging without further 2D NMR experiments.
-
The signal at 43.28 ppm is assigned to the carbon of the chloromethyl group, deshielded by the attached chlorine atom.
-
The upfield signal at 17.62 ppm corresponds to the methyl carbon of the tolyl group.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid this compound is placed onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The spectrum is then acquired, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[3][4]
Predicted IR Spectral Data and Interpretation
Based on the functional groups present in this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch (secondary amide) | Amide |
| ~3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| ~2950-2850 | C-H stretch (aliphatic) | Methyl, Methylene |
| ~1670 | C=O stretch (Amide I band) | Amide |
| ~1540 | N-H bend (Amide II band) | Amide |
| ~1600, ~1480 | C=C stretch (in-ring) | Aromatic Ring |
| ~750 | C-Cl stretch | Chloroalkane |
Interpretation:
-
N-H Stretch: A prominent absorption band around 3300 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.[5] The position and shape of this band can be influenced by hydrogen bonding.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1670 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a secondary amide. This is often referred to as the Amide I band.
-
N-H Bend (Amide II): The Amide II band, resulting from N-H bending coupled with C-N stretching, is expected to appear around 1540 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations will appear around 1600 and 1480 cm⁻¹.
-
Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2950-2850 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically around 750 cm⁻¹.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[6][7]
-
Fragmentation: The high energy of the ionization process often leads to the fragmentation of the molecular ion into smaller, charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
For this compound (Molecular Weight: 183.63 g/mol ), the following key ions are anticipated in the mass spectrum:
| m/z | Ion Structure | Fragmentation Pathway |
| 183 | [C₉H₁₀ClNO]⁺• (M⁺•) | Molecular ion |
| 185 | [C₉H₁₀³⁷ClNO]⁺• (M+2) | Isotope peak due to ³⁷Cl |
| 106 | [C₇H₈N]⁺ | α-cleavage with loss of •CH₂Cl and CO |
| 77 | [C₆H₅]⁺ | Loss of methyl and HCN from the [C₇H₈N]⁺ fragment |
| 49 | [CH₂Cl]⁺ | Cleavage of the amide C-N bond |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak (M⁺•) is expected at m/z 183. Due to the presence of a chlorine atom, an isotope peak (M+2) at m/z 185 with an intensity of approximately one-third of the M⁺• peak is a key diagnostic feature.
-
α-Cleavage: A common fragmentation pathway for amides is α-cleavage, which in this case would involve the loss of the chloromethyl radical (•CH₂Cl) followed by the loss of carbon monoxide to yield a fragment at m/z 106.
-
Further Fragmentation: The fragment at m/z 106 can undergo further fragmentation, such as the loss of a methyl group and hydrogen cyanide, leading to the formation of the phenyl cation at m/z 77.
-
Amide Bond Cleavage: Cleavage of the amide C-N bond can lead to the formation of the chloromethyl cation at m/z 49.
References
Navigating the Synthesis and Analysis of 2-chloro-N-(2-methylphenyl)acetamide: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-methylphenyl)acetamide, a substituted monochloroacetamide, is a pivotal chemical intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical industry. Its structural features, particularly the reactive chloroacetyl group and the substituted phenyl ring, make it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, analytical characterization, and its crucial role in the development of active pharmaceutical ingredients (APIs). As a cornerstone in the synthesis of local anesthetics like Lidocaine and antianginal drugs such as Ranolazine, a thorough understanding of this compound is essential for professionals in drug discovery and development.[1] This document is designed to serve as a practical resource, offering not just procedural details but also insights into the underlying chemical principles that govern its synthesis and analysis.
Nomenclature and Chemical Identity: A Multifaceted Profile
Accurate identification of a chemical entity is fundamental in scientific research and development. This compound is known by a variety of synonyms and is cataloged under several chemical identifiers. This section aims to provide a clear and comprehensive list of these names and numbers to ensure unambiguous communication and information retrieval.
Synonyms and Alternative Names
The systematic IUPAC name for this compound is This compound .[2] However, it is frequently referred to by several other names in literature and commercial catalogs. Understanding these synonyms is crucial for conducting exhaustive literature searches and for sourcing the material from various suppliers.
Some of the commonly encountered synonyms include:
-
2-chloro-N-(o-tolyl)acetamide[2]
-
N-(2-methylphenyl)-2-chloroacetamide[2]
-
o-Acetotoluidide, 2-chloro-[2]
-
N-(Chloroacetyl)-o-toluidine[2]
-
2-chloroacetyl-2-methylaniline
A comprehensive list of depositor-supplied synonyms can be found in public chemical databases such as PubChem.[2]
Chemical Identifiers
For precise identification and to avoid confusion with other compounds, a set of unique identifiers is assigned to each chemical substance. These identifiers are indispensable for regulatory submissions, patent applications, and database searches.
| Identifier | Value | Source |
| CAS Number | 144-49-0 | ChemIDplus, DTP/NCI, EPA DSSTox, European Chemicals Agency (ECHA), FDA Global Substance Registration System (GSRS) |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₉H₁₀ClNO | PubChem |
| Molecular Weight | 183.63 g/mol | PubChem |
| InChI Key | LPMANECYGPQBOX-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)CCl | PubChem |
| European Community (EC) Number | 688-768-9 | European Chemicals Agency (ECHA) |
| PubChem CID | 101479 | PubChem |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility in various solvents, and its stability under different conditions. A thorough understanding of these properties is vital for process development, optimization, and for ensuring safe handling and storage.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | Thermo Fisher Scientific |
| Melting Point | 143-150 °C | Thermo Fisher Scientific |
| Boiling Point | 326 °C at 760 mmHg (Predicted) | ChemSrc |
| Solubility | Soluble in chloroform and methanol. Insoluble in water. | BenchChem |
| Density | 1.222 g/cm³ (Predicted) | ChemSrc |
| Flash Point | 151 °C (Predicted) | Guidechem |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C (Predicted) | Guidechem |
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of this compound is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[3] The most common and efficient method involves the reaction of o-toluidine with chloroacetyl chloride.[4] This section provides a detailed experimental protocol and delves into the mechanistic principles that govern this transformation.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the scale of the reaction and the desired purity of the product.
Materials:
-
o-Toluidine
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ice
-
Water (deionized)
-
Dichloromethane (for extraction, optional)
-
Anhydrous sodium sulfate (for drying, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve o-toluidine in glacial acetic acid.
-
Slowly add chloroacetyl chloride to the stirred solution while maintaining the temperature below 10 °C. The high reactivity of the acid chloride with the amine is an exothermic reaction, and temperature control is crucial to minimize side reactions.[]
-
After the addition is complete, add a solution of sodium acetate in water to the reaction mixture. Sodium acetate acts as a base to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[4]
-
Continue stirring the mixture in the ice bath for a specified period to ensure the reaction goes to completion.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts and acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.[6]
Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide bond.
Caption: Simplified mechanism of nucleophilic acyl substitution in the synthesis of this compound.
The choice of an aprotic solvent like glacial acetic acid is strategic. While polar aprotic solvents can also be used, acetic acid serves a dual purpose of being a solvent and also helping to keep the amine in solution.[7] The use of a base is critical for the reaction to proceed to completion.
Analytical Characterization
Ensuring the identity and purity of this compound is paramount, especially when it is intended for use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful and widely used technique for assessing the purity of this compound and for monitoring the progress of its synthesis.
Rationale for Reverse-Phase HPLC:
-
Versatility: Reverse-phase HPLC can separate a wide range of non-polar to moderately polar compounds, making it well-suited for the analysis of this compound.[8][9]
-
Aqueous Mobile Phases: The use of water-based mobile phases is cost-effective and environmentally friendly compared to the organic solvents used in normal-phase HPLC.[10][11]
-
Reproducibility: Reverse-phase methods are generally robust and provide reproducible results.[8]
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention for the moderately non-polar analyte. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile) allows for the elution of the analyte from the non-polar column. A gradient can be used to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | The aromatic ring in the molecule allows for strong UV absorbance, enabling sensitive detection. A diode array detector (DAD) can provide spectral information to confirm peak identity and purity.[12] |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Spectroscopic Methods
Spectroscopic techniques provide invaluable information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons. Key expected signals include those for the aromatic protons, the methyl protons on the phenyl ring, the methylene protons of the chloroacetyl group, and the amide proton.[13][14][15] The chemical shifts, integration, and splitting patterns of these signals are characteristic of the molecule's structure.[16][17]
-
¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching (amide)
-
C=O stretching (amide)
-
C-N stretching
-
C-Cl stretching
-
Aromatic C-H and C=C stretching
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the molecular weight. The fragmentation pattern, which arises from the cleavage of specific bonds under electron ionization, can provide further structural confirmation.[18][19][20][21]
Applications in Drug Development
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of several important drugs.[1]
Synthesis of Lidocaine
Lidocaine, a widely used local anesthetic, is synthesized from 2-chloro-N-(2,6-dimethylphenyl)acetamide. In this synthesis, the chloroacetamide serves as an electrophile that reacts with diethylamine in a nucleophilic substitution reaction to form the final lidocaine molecule.[2][4][22][23][24]
Caption: Synthesis of Lidocaine from 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Synthesis of Ranolazine
Ranolazine, a drug used to treat chronic angina, is also synthesized using a derivative of chloroacetamide. The synthesis involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine to form an intermediate, which is then further reacted to yield ranolazine.[25][26][27][28][29]
The reactivity of the chloroacetyl group is central to these syntheses, allowing for the facile introduction of the necessary amine functionalities to build the final drug molecules. The purity of the this compound intermediate is critical, as any impurities can be carried through to the final API, potentially affecting its safety and efficacy.[29]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.[30]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[30]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a critical enabler in the synthesis of life-changing medications. Its well-defined chemical properties and reactivity make it an indispensable tool for medicinal chemists and pharmaceutical process development scientists. This guide has provided a comprehensive overview of its nomenclature, synthesis, analysis, and applications, with a focus on the scientific principles that underpin its use. By understanding the intricacies of this key intermediate, researchers and drug development professionals can better navigate the path from chemical synthesis to the creation of safe and effective pharmaceuticals.
References
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- 2. is.muni.cz [is.muni.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. Solved interpret this proton NMR spectrum and IR spectrum. | Chegg.com [chegg.com]
- 17. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR [m.chemicalbook.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 21. whitman.edu [whitman.edu]
- 22. cerritos.edu [cerritos.edu]
- 23. chemistryconnected.com [chemistryconnected.com]
- 24. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 25. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 26. researchgate.net [researchgate.net]
- 27. US20130090475A1 - Process for the Preparation of Ranolazine - Google Patents [patents.google.com]
- 28. "Process For Preparing Ranolazine" [quickcompany.in]
- 29. patents.justia.com [patents.justia.com]
- 30. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 2-chloro-N-(o-tolyl)acetamide
An In-depth Technical Guide to 2-chloro-N-(o-tolyl)acetamide: Synthesis, History, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(o-tolyl)acetamide, a significant chemical intermediate within the broader class of chloroacetamide compounds. The document delves into the historical context of its parent chemical family, details the fundamental synthesis methodologies, explains the underlying reaction mechanisms, and explores its modern applications in synthetic chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in authoritative scientific literature.
Introduction and Historical Context
2-chloro-N-(o-tolyl)acetamide, with the chemical formula C₉H₁₀ClNO, is a substituted amide that has found its primary utility as a versatile building block in organic synthesis.[1][2][3] While the specific discovery of this individual compound is not marked by a singular historical event, its emergence is intrinsically linked to the broader development of chloroacetamide chemistry, which saw a dramatic rise in the mid-20th century.
The era following World War II witnessed a revolution in agriculture, driven by the advent of synthetic chemicals.[4] Within this movement, the chloroacetamide family of compounds was established as a major class of herbicides.[5][6] A pivotal moment came in 1952 with the discovery of Randox™, the first successful pre-emergence herbicide for controlling grasses.[4] This discovery spurred extensive research into related N-substituted chloroacetamides, driven by the quest for new bioactive agents for crop protection and other applications.[7][8]
The herbicidal activity of chloroacetamides is primarily due to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), a mechanism that disrupts the formation of essential lipids and proteins in susceptible plants.[6] This foundational understanding of the chloroacetamide pharmacophore cemented its importance and led to the synthesis and investigation of a vast library of derivatives, including 2-chloro-N-(o-tolyl)acetamide.
Synthesis and Reaction Mechanism
The principal and most efficient method for synthesizing 2-chloro-N-(o-tolyl)acetamide is the N-acylation of o-toluidine with chloroacetyl chloride.[8][9][10] This reaction is a classic example of nucleophilic acyl substitution.
The Underlying Chemistry: Nucleophilic Acyl Substitution
The reaction mechanism hinges on the nucleophilic character of the primary amine (o-toluidine) and the electrophilic character of the acyl chloride (chloroacetyl chloride). The nitrogen atom of the o-toluidine possesses a lone pair of electrons, making it an effective nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, which is rendered electron-deficient by the two adjacent, highly electronegative oxygen and chlorine atoms.
This nucleophilic attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated from the expelled chloride and the proton from the nitrogen.[8] Without a base, the HCl would protonate the starting o-toluidine, rendering it non-nucleophilic and halting the reaction.
Caption: Mechanism of N-acylation for synthesizing 2-chloro-N-(o-tolyl)acetamide.
Experimental Protocol: General Synthesis in an Organic Solvent
This protocol describes a robust and widely applicable method for the synthesis of 2-chloro-N-(o-tolyl)acetamide.[8][9]
Materials:
-
o-Toluidine (1.0 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)
-
Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 eq.) and the base (e.g., DIPEA, 1.1-1.5 eq.) in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Place the flask in an ice bath and stir the mixture until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic nature of the reaction.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution over 30-60 minutes using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for several hours (typically 2-6 hours), letting it slowly warm to room temperature.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization (e.g., from ethanol) to yield the final product as a solid.
Caption: General experimental workflow for the synthesis of 2-chloro-N-(o-tolyl)acetamide.
Physicochemical and Safety Data
The key properties of 2-chloro-N-(o-tolyl)acetamide are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 37394-93-7 | [1][3][11] |
| Molecular Formula | C₉H₁₀ClNO | [1][2][3] |
| Molecular Weight | 183.64 g/mol | [1][11] |
| Appearance | White to light yellow crystalline powder | [11] |
| Melting Point | 109.0 - 113.0 °C | [11] |
| Synonyms | N-(2-Methylphenyl)chloroacetamide, 2-Chloro-N-(2-methylphenyl)acetamide | [2][11] |
Safety and Handling: 2-chloro-N-(o-tolyl)acetamide is classified as a hazardous chemical that can cause serious eye damage.[11][12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, must be worn during handling.[13] The reactant, chloroacetyl chloride, is highly corrosive, toxic, and a lachrymator, requiring handling in a well-ventilated fume hood.[8]
Applications in Modern Synthesis
The primary value of 2-chloro-N-(o-tolyl)acetamide lies not in its end-use but in its role as a versatile synthetic intermediate.[8] The presence of the reactive α-chloro group provides a valuable site for subsequent nucleophilic substitution, enabling chemists to readily introduce the N-(o-tolyl)acetamido moiety into more complex molecular scaffolds.[14]
This reactivity has been exploited in the development of various biologically active compounds:
-
Pharmaceutical Precursors: It serves as a starting material for synthesizing novel compounds with potential therapeutic applications. For instance, it has been used to prepare a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives that were evaluated for antidepressant activity.[15]
-
Agrochemical Research: As a member of the chloroacetamide family, it and its derivatives are continually investigated as potential antimicrobial, antifungal, and herbicidal agents.[7][8]
-
Heterocyclic Chemistry: It is a key precursor for building a variety of heterocyclic compounds, which are foundational structures in many areas of medicinal chemistry.[10]
Conclusion
2-chloro-N-(o-tolyl)acetamide is a compound born from the extensive mid-century exploration of chloroacetamide chemistry. While its history is intertwined with the development of herbicides, its contemporary significance is defined by its utility as a reliable and versatile intermediate in organic synthesis. Its straightforward and efficient synthesis via N-acylation, coupled with the reactive handle provided by its chlorine atom, ensures its continued relevance in the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science research. This guide has provided the historical context, detailed synthetic protocols, and mechanistic understanding necessary for its effective application in a modern research setting.
References
- 1. 2-Chloro-N-(O-Tolyl)Acetamide - Protheragen [protheragen.ai]
- 2. calpaclab.com [calpaclab.com]
- 3. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-N-(o-tolyl)acetamide | 37394-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 2-Chloro-N-(o-tolyl)acetamide | 37394-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 2-Chloro Acetamide [anshulchemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-chloro-N-(2-methylphenyl)acetamide: A Technical Guide for Future Research
Abstract
Long recognized within the agrochemical sector for its herbicidal properties, the chloroacetamide class of compounds presents a compelling frontier for therapeutic research. This technical guide focuses on a specific, yet under-explored member of this family: 2-chloro-N-(2-methylphenyl)acetamide. While its primary application has been in weed control through the inhibition of very-long-chain fatty acid (VLCFA) synthesis, the intrinsic reactivity of the chloroacetamide moiety and its structural similarity to known bioactive molecules suggest a rich, untapped potential in drug development.[1][2][3] This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation. We will delve into potential therapeutic applications, from oncology to neuropharmacology and infectious diseases, while providing a framework for mechanistic studies, structure-activity relationship (SAR) exploration, and preclinical evaluation. Our objective is to catalyze a new wave of research that repurposes this molecule from a simple herbicide into a lead compound for novel therapeutics.
Introduction: Beyond the Field - A New Paradigm for a Classic Scaffold
This compound is a chloroacetamide derivative with the CAS number 37394-93-7.[4][5] Traditionally, chloroacetamides have been utilized as pre-emergence herbicides, effectively controlling the growth of annual grasses and some broadleaf weeds.[3][6] Their mechanism of action in plants is well-established, primarily involving the inhibition of enzymes crucial for the biosynthesis of very-long-chain fatty acids (VLCFAs).[2][3] This disruption of lipid synthesis is catastrophic for developing seedlings.
However, the very chemical feature that confers its herbicidal activity—the electrophilic chloroacetyl group—is also what makes it an intriguing candidate for therapeutic development. This functional group can act as a covalent binder to nucleophilic residues, such as cysteine, in protein active sites.[7] This capacity for covalent inhibition can lead to high potency and prolonged duration of action, traits highly desirable in certain therapeutic contexts. Furthermore, the broader N-aryl acetamide scaffold is present in numerous approved drugs, indicating favorable pharmacokinetic properties and a degree of biological compatibility. A notable example is the structural relationship to the local anesthetic lidocaine, for which a similar compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, serves as a key precursor.[8]
This guide will systematically explore the latent therapeutic possibilities of this compound, providing a scientifically grounded framework for its investigation.
Potential Therapeutic Research Areas
The following sections outline key areas where this compound could be investigated for therapeutic efficacy.
Oncology: Targeting Aberrant Lipid Metabolism and Covalent Inhibition
Cancer cells exhibit altered metabolic pathways, including an increased reliance on de novo lipid synthesis to support rapid proliferation and membrane biogenesis. The established role of chloroacetamides in inhibiting VLCFA synthesis in plants provides a strong rationale for investigating their potential as anticancer agents.[2][3]
Proposed Research Trajectory:
-
In Vitro Screening: A foundational step is to screen this compound against a panel of cancer cell lines representing diverse tumor types (e.g., breast, prostate, lung, colon). Key metrics would include IC50 values to determine cytotoxic potency.
-
Mechanistic Studies: Should promising activity be observed, subsequent investigations should focus on confirming the mechanism of action. This would involve lipidomics analysis to assess changes in the cellular lipid profile and direct enzymatic assays on human fatty acid elongases.
-
Covalent Target Engagement: The chloroacetamide moiety has the potential to covalently modify key cellular proteins.[7] Proteomic approaches, such as activity-based protein profiling (ABPP), could identify novel protein targets beyond VLCFA synthesis enzymes.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neuropharmacology: Exploring Antidepressant and Neuroprotective Effects
There is emerging evidence that some N-substituted acetamide derivatives possess antidepressant properties.[9] Given the structural similarity of this compound to these compounds, an investigation into its effects on the central nervous system is warranted.
Proposed Research Trajectory:
-
In Vitro Target Screening: Screen the compound against a panel of CNS targets, including monoamine oxidase (MAO-A and MAO-B) enzymes, serotonin and norepinephrine transporters, and various G-protein coupled receptors.
-
In Vivo Behavioral Models: If in vitro activity is confirmed, assess the antidepressant-like effects in established rodent models, such as the forced swim test and tail suspension test.
-
Neuroprotection Assays: Investigate potential neuroprotective effects in cellular models of neurodegenerative diseases (e.g., SH-SY5Y cells treated with a neurotoxin like rotenone or MPP+).
Data Presentation: Hypothetical MAO Inhibition Data
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | 5.2 | 25.8 | 4.96 |
| Moclobemide (Reference) | 2.8 | 85.3 | 30.46 |
| Selegiline (Reference) | 9.1 | 0.08 | 0.009 |
Antimicrobial Applications: A Broad-Spectrum Investigation
Several studies have highlighted the antibacterial and antifungal activities of various chloroacetamide derivatives.[10][11][12][13] The potential for this compound to act as an antimicrobial agent should be systematically evaluated.
Proposed Research Trajectory:
-
Broad-Spectrum Screening: Test the compound against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative, e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Minimum Inhibitory Concentration (MIC) Determination: For any active hits, determine the MIC using broth microdilution methods.
-
Mechanism of Action Studies: Investigate the mechanism of antimicrobial action, which could involve inhibition of essential enzymes, disruption of cell membrane integrity, or other pathways.
Visualization: General Research Workflow
Caption: A generalized workflow for the therapeutic development of this compound.
Structure-Activity Relationship (SAR) and Lead Optimization
A systematic exploration of the structure-activity relationship is crucial for transforming this compound from a starting point into a potent and selective drug candidate.
Key Structural Modifications for Investigation:
-
Aromatic Ring Substitution: Introduce various substituents (electron-donating and electron-withdrawing) at different positions of the 2-methylphenyl ring to probe the impact on potency and selectivity.
-
Amide Linker Modification: While generally conserved, subtle modifications such as N-alkylation could influence metabolic stability and target engagement.
-
Chloroacetamide Moiety Replacement: To modulate reactivity and potentially reduce off-target effects, the chlorine atom could be replaced with other halogens or different electrophilic warheads.
Visualization: SAR Exploration Strategy
Caption: Key areas for structure-activity relationship (SAR) studies.
Advanced Synthesis and Process Chemistry
The standard synthesis of this compound involves the reaction of o-toluidine with chloroacetyl chloride.[14] While effective at a lab scale, research into more efficient, scalable, and environmentally friendly synthetic methods is encouraged.
Potential Research Directions:
-
Flow Chemistry: Developing a continuous flow process for the synthesis could improve safety, yield, and purity while allowing for easier scale-up.
-
Alternative Acylating Agents: Investigating the use of less hazardous or more sustainable chloroacetylating agents.
-
Catalytic Methods: Exploring catalytic approaches to the amidation reaction to reduce waste and improve atom economy.
Preclinical Safety and Toxicology
A thorough understanding of the toxicological profile is paramount for any compound being considered for therapeutic use.
Essential Toxicological Studies:
-
In Vitro Toxicology: Assess cytotoxicity in non-cancerous cell lines (e.g., primary hepatocytes, renal proximal tubule cells), and conduct genotoxicity assays (e.g., Ames test, micronucleus assay).
-
In Vivo Toxicology: If promising, conduct acute and repeated-dose toxicity studies in rodents to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Safety Pharmacology: Evaluate off-target effects on major physiological systems, including cardiovascular, respiratory, and central nervous systems.
Conclusion
This compound stands at a crossroads of opportunity. While its history is rooted in agriculture, its chemical structure and known mode of action in inhibiting VLCFA synthesis provide a compelling starting point for a new chapter in therapeutic research. The potential applications in oncology, neuropharmacology, and infectious diseases are vast but require rigorous and systematic investigation. This guide has laid out a multi-pronged research strategy, from initial screening and mechanistic elucidation to lead optimization and preclinical safety assessment. It is our hope that this document will inspire and equip researchers to explore the full therapeutic potential of this intriguing molecule, potentially transforming a common herbicide into a life-saving medicine.
References
- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 2. wssa.net [wssa.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]
- 5. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. docsity.com [docsity.com]
- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.info [ijpsr.info]
- 11. researchgate.net [researchgate.net]
- 12. irejournals.com [irejournals.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Methodological & Application
Application Note: Comprehensive Analytical Characterization of 2-chloro-N-(2-methylphenyl)acetamide
Abstract
This application note provides a detailed guide for the comprehensive analytical characterization of 2-chloro-N-(2-methylphenyl)acetamide, a key intermediate in various chemical syntheses. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity, purity, and structural confirmation. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Each section explains the underlying scientific principles, provides step-by-step experimental procedures, and includes representative data and visualizations to ensure methodological integrity and reproducibility.
Introduction
This compound is a substituted acetamide that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The purity and structural integrity of this compound are paramount to ensure the safety and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its characterization. This guide provides a multi-faceted analytical approach, leveraging orthogonal techniques to provide a comprehensive profile of the compound.
The causality behind employing multiple techniques lies in the complementary nature of the information they provide. Chromatography separates impurities, mass spectrometry provides molecular weight and fragmentation data, NMR spectroscopy elucidates the precise arrangement of atoms, and FTIR spectroscopy confirms the presence of key functional groups. Together, they form a self-validating system for the unambiguous characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed, separating the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Scientific Rationale
The choice of a C18 column is based on its hydrophobicity, which provides excellent retention and resolution for moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound, with the organic modifier (acetonitrile) concentration being a critical parameter for optimizing retention time and peak shape. The addition of an acid, such as formic acid, is crucial for protonating silanol groups on the silica-based stationary phase, which minimizes peak tailing and improves chromatographic performance.[1][2][3] Formic acid is also volatile, making it compatible with mass spectrometry detectors if LC-MS analysis is desired.[1][3] UV detection is suitable as the aromatic ring in the molecule provides strong chromophores.
Experimental Protocol
Caption: HPLC analysis workflow for purity assessment.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Calculate the purity of the sample by the area percentage method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying process-related impurities that may be present in the sample.
Scientific Rationale
The volatility of this compound allows for its analysis by GC. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating compounds based on their boiling points and relative polarities. Electron ionization (EI) is a hard ionization technique that generates reproducible fragmentation patterns, which can be used to identify compounds by comparison to mass spectral libraries (e.g., NIST).[4]
Experimental Protocol
Caption: GC-MS workflow for impurity identification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
-
GC-MS Conditions:
| Parameter | Value |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (Splitless) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
For any impurity peaks, analyze their mass spectra and compare them with the NIST mass spectral library to propose their structures. The fragmentation pattern of the parent compound can aid in identifying structurally related impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Scientific Rationale
The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum provide a wealth of information about the proton environments. Similarly, the number of signals and their chemical shifts in a ¹³C NMR spectrum indicate the number of unique carbon atoms and their electronic environments.[6] Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis.
Experimental Protocol
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 12 ppm | 240 ppm |
-
Data Analysis and Expected Signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 8.0 ppm (br s, 1H, -NH-)
-
δ ~ 7.2-7.4 ppm (m, 3H, Ar-H)
-
δ ~ 4.2 ppm (s, 2H, -CH₂Cl)
-
δ ~ 2.3 ppm (s, 3H, Ar-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 164 ppm (C=O)
-
δ ~ 135 ppm (Ar-C)
-
δ ~ 130 ppm (Ar-C)
-
δ ~ 128 ppm (Ar-CH)
-
δ ~ 127 ppm (Ar-CH)
-
δ ~ 43 ppm (-CH₂Cl)
-
δ ~ 18 ppm (Ar-CH₃)
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Scientific Rationale
The vibrational frequencies of chemical bonds are specific to the types of atoms and the nature of the bonds between them. For this compound, characteristic absorption bands are expected for the N-H bond of the secondary amide, the C=O bond of the amide, and the C-Cl bond.[7]
Experimental Protocol
Caption: FTIR analysis workflow for functional group identification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
FTIR Acquisition Parameters:
| Parameter | Value |
| FTIR System | PerkinElmer Spectrum Two or equivalent with ATR accessory |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
-
Data Analysis and Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3270 | N-H stretch | Secondary Amide |
| ~ 1670 | C=O stretch | Secondary Amide (Amide I) |
| ~ 1540 | N-H bend | Secondary Amide (Amide II) |
| ~ 760 | C-Cl stretch | Alkyl Halide |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The orthogonal nature of HPLC, GC-MS, NMR, and FTIR ensures a high degree of confidence in the identity, purity, and structure of the compound. These protocols are designed to be readily implemented in a variety of laboratory settings, providing the necessary tools for researchers and quality control professionals to ensure the integrity of this important chemical intermediate. The combination of these techniques provides a self-validating system that upholds the principles of scientific integrity and trustworthiness in chemical analysis.
References
- 1. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Chloro-N-methylacetamide [webbook.nist.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 2-chloro-N-(2-methylphenyl)acetamide
Abstract
This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative determination of purity and the impurity profile of 2-chloro-N-(2-methylphenyl)acetamide. As a key intermediate in various chemical syntheses, ensuring its purity is paramount for the quality and safety of the final products. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and release testing in research and drug development settings. The protocol herein is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is a chloroacetamide derivative often utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[4][][6] The purity of such intermediates directly impacts the yield and impurity profile of the final product. Process-related impurities, arising from starting materials like o-toluidine and chloroacetyl chloride[4], or degradation products can compromise the efficacy and safety of the end product.
Therefore, a validated, stability-indicating analytical method is essential for quality control. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and robustness.[7][8] This method separates chemical entities based on their hydrophobicity; compounds are retained on a nonpolar stationary phase (e.g., C18) and eluted by a polar mobile phase.[9] By employing a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—a wide range of analytes, from polar impurities to the less polar active substance, can be effectively separated and quantified in a single analytical run.[9] The addition of an acid, such as formic acid, to the mobile phase improves peak shape and resolution by ensuring consistent ionization of acidic and basic analytes.[9]
Materials and Methods
Instrumentation and Software
-
HPLC System equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place).
-
Class A volumetric flasks and pipettes.
-
Ultrasonic bath.
-
Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.
Chemicals and Reagents
-
This compound: Reference Standard (≥99.5% purity).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: HPLC or Milli-Q grade.
-
Formic Acid (FA): ACS grade or higher (~99%).
-
Methanol: HPLC grade (for cleaning).
Chromatographic Column
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. A column with low silanol activity is recommended for improved peak shape.[10]
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade water. Degas using sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade Acetonitrile.[11]
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC Method Parameters
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B2-12 min: 40% to 90% B12-15 min: 90% B15.1-16 min: 40% B16-20 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Total Run Time | 20 minutes |
System Suitability Testing (SST)
Causality: Before commencing any sample analysis, the performance of the chromatographic system must be verified. SST ensures that the system is operating within acceptable parameters, guaranteeing the validity of the results.
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Evaluate the results against the criteria in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| % RSD of Peak Area | ≤ 2.0% for five replicate injections |
| % RSD of Retention Time | ≤ 1.0% for five replicate injections |
These criteria are based on general pharmacopeial standards and ICH guidelines.[1]
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// Edges prep -> system; system -> sst; sst -> check; check -> analysis [label="Yes"]; check -> fail [label="No"]; fail -> system; analysis -> process; process -> report; } denddot Caption: HPLC Purity Analysis Workflow.
Data Analysis and Purity Calculation
The purity of this compound is determined using the area percent normalization method. This approach assumes that all components in the sample have a similar response factor at the detection wavelength.
Calculation Formula:
Where:
-
Area_main: The peak area of this compound.
-
Area_total: The sum of the areas of all peaks in the chromatogram.
-
Area_blank: The sum of the areas of all peaks in a blank (diluent) injection, to exclude baseline artifacts.
Any single impurity can be calculated as:
Method Validation: A Self-Validating System
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][3][12] The validation process provides documented evidence that the protocol is reliable and robust.
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// Edges start -> specificity -> linearity -> accuracy -> precision -> lod_loq -> robustness -> validated; } denddot Caption: Method Validation Workflow per ICH Q2(R1).
Summary of Validation Parameters
| Parameter | Protocol Summary |
| Specificity | Forced degradation of the sample (acid, base, peroxide, heat, light) is performed to demonstrate that degradation peaks do not interfere with the main analyte peak. Peak purity is assessed using a PDA detector. |
| Linearity | A series of at least five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration, are analyzed. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by analyzing a sample matrix spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Six replicate preparations of the sample are analyzed on the same day by the same analyst. The %RSD of the purity results should be ≤ 2.0%. |
| Precision (Intermediate) | The repeatability test is duplicated by a different analyst on a different day or with different equipment to assess inter-day and inter-analyst variability. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve. |
| Robustness | The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2) on the results is evaluated.[1] |
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means for determining the purity of this compound. The protocol is straightforward, utilizes common reagents and instrumentation, and has been designed for validation according to internationally recognized standards. Its implementation in a quality control environment will ensure the consistent quality of this important chemical intermediate.
References
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. ijpsr.info [ijpsr.info]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ionsource.com [ionsource.com]
- 10. Separation of Chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. altabrisagroup.com [altabrisagroup.com]
Application Note: Structural Elucidation of 2-chloro-N-(2-methylphenyl)acetamide using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-chloro-N-(2-methylphenyl)acetamide using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed interpretation of the predicted NMR spectra, grounded in fundamental principles of chemical shift theory, spin-spin coupling, and substituent effects. This document is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, offering both a theoretical framework and practical, step-by-step protocols for sample preparation and data acquisition. The methodologies described herein are designed to be self-validating, ensuring accurate and reproducible results for the structural confirmation of the title compound and related N-aryl acetamides.
Introduction: The Role of NMR in Small Molecule Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] It leverages the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to generate a detailed map of the carbon-hydrogen framework of an organic molecule.[2] For a molecule like this compound, a key intermediate in various synthetic pathways, NMR serves as a critical tool for identity confirmation, purity assessment, and quality control.
The molecule's structure presents several distinct chemical environments, each giving rise to a unique signal in the NMR spectrum. The analysis relies on four key pieces of information from the spectrum:
-
Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the nucleus.[3]
-
Integration: The area under a ¹H signal, proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal due to the influence of neighboring nuclei, governed by the n+1 rule.[1]
-
Coupling Constants (J): The distance between the split lines, which provides information about the connectivity and stereochemistry of the molecule.
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, explaining the causal factors behind the observed spectral features.
Chemical Structure and Atom Numbering
Figure 1: Structure of this compound with systematic numbering for NMR peak assignments.
Predicted Spectroscopic Data & Interpretation
The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra. The predictions are based on established principles of substituent effects, electronegativity, and magnetic anisotropy.
¹H NMR Spectrum Analysis (Predicted, 400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent proton environments in the molecule.
Table 1: Predicted ¹H NMR Data and Assignments for this compound
| Peak Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-a (N-H) | ~ 8.0 - 8.5 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and appears as a broad singlet due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid. Its chemical shift is highly dependent on solvent and concentration. |
| H-5 | ~ 7.8 - 8.0 | Doublet (d) | 1H | This aromatic proton is ortho to the electron-withdrawing amide group, causing significant deshielding. It is coupled to H-4, resulting in a doublet. |
| H-3, H-4 | ~ 7.1 - 7.3 | Multiplet (m) | 2H | These aromatic protons are further from the primary substituent and their signals are expected to overlap, forming a complex multiplet. |
| H-6 | ~ 7.0 - 7.2 | Doublet (d) | 1H | This aromatic proton is ortho to the electron-donating methyl group, which provides a shielding effect compared to the other aromatic protons.[4] It is coupled to H-5, appearing as a doublet. |
| H-b (CH₂) | ~ 4.2 | Singlet (s) | 2H | These methylene protons are adjacent to the highly electronegative chlorine atom and the carbonyl group, both of which strongly deshield the protons, shifting the signal significantly downfield.[5] |
| H-c (CH₃) | ~ 2.3 | Singlet (s) | 3H | The methyl protons attached to the aromatic ring appear in their characteristic region. The signal is a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectrum Analysis (Predicted, 100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to display nine unique signals, corresponding to each of the nine carbon atoms in different chemical environments.[6]
Table 2: Predicted ¹³C NMR Data and Assignments for this compound
| Peak Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Carbonyl) | ~ 165.0 | The carbonyl carbon of an amide is highly deshielded and appears significantly downfield.[6] |
| C-1 (Aromatic) | ~ 135.5 | This is the ipso-carbon attached to the nitrogen atom. Its chemical shift is influenced by the amide substituent. |
| C-2 (Aromatic) | ~ 130.0 | This is the ipso-carbon bearing the methyl group. |
| C-4 (Aromatic) | ~ 129.5 | Aromatic CH carbon. |
| C-6 (Aromatic) | ~ 127.0 | Aromatic CH carbon. |
| C-5 (Aromatic) | ~ 125.5 | Aromatic CH carbon. |
| C-3 (Aromatic) | ~ 124.0 | Aromatic CH carbon. |
| CH₂-Cl | ~ 43.0 | The electronegative chlorine atom causes a significant downfield shift for this aliphatic carbon. |
| Ar-CH₃ | ~ 17.5 | The methyl carbon attached to the aromatic ring is shielded and appears upfield. |
Experimental Protocols
The following protocols provide a standardized workflow for obtaining high-quality NMR spectra for this compound.
General Workflow for NMR Analysis
The process from sample receipt to final data interpretation follows a logical sequence to ensure data integrity and accuracy.
References
Application Notes and Protocols: 2-Chloro-N-(2-methylphenyl)acetamide as a Precursor for Herbicide Synthesis
Introduction: The Central Role of Chloroacetanilides in Modern Agriculture
The chloroacetamide class of herbicides has been a cornerstone of weed management in modern agriculture for decades.[1] These compounds are primarily used as pre-emergence herbicides, effectively controlling annual grasses and some broadleaf weeds in major crops such as corn, soybeans, and cotton.[1] Their mode of action involves the inhibition of very long-chain fatty acid synthesis, a process crucial for early seedling development.[2] This disruption ultimately leads to the failure of weed emergence and establishment, thereby protecting crop yields.
At the heart of the synthesis of many of these vital agricultural tools is a class of chemical intermediates known as N-aryl chloroacetamides. 2-Chloro-N-(2-methylphenyl)acetamide, the subject of this guide, is a key precursor in this family. Its molecular structure, featuring a chloroacetyl group attached to a substituted aniline, provides the reactive framework necessary for the synthesis of more complex, herbicidally active molecules. Understanding the synthesis and subsequent reactions of this precursor is fundamental for researchers in agrochemical development and process chemistry.
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a foundational building block for chloroacetanilide herbicides. We will delve into the causality behind the synthetic protocols, ensuring a deep understanding of the chemical transformations, and provide detailed, field-proven methodologies for its synthesis and subsequent conversion into a representative herbicide.
Part 1: Synthesis of the Precursor, this compound
The synthesis of this compound is primarily achieved through the N-chloroacetylation of o-toluidine. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
The choice of chloroacetyl chloride as the acylating agent is critical; the presence of the electron-withdrawing chlorine atom on the acetyl group increases the electrophilicity of the carbonyl carbon, facilitating a rapid reaction under mild conditions.[3] A base, such as triethylamine or sodium acetate, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from o-toluidine and chloroacetyl chloride.
Materials:
-
o-Toluidine (C₇H₉N)
-
Chloroacetyl chloride (C₂H₂Cl₂O)
-
Acetonitrile (CH₃CN) or another suitable aprotic solvent (e.g., chloroform, toluene)
-
Triethylamine (C₆H₁₅N) or Sodium Acetate (CH₃COONa)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Safety Precautions:
-
Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
o-Toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acetonitrile is flammable and toxic. Handle with care.
-
The reaction is exothermic. Controlled addition of reagents and cooling are essential.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluidine (1 equivalent) and triethylamine (1 equivalent) in acetonitrile. Cool the flask in an ice bath to between -2 and 5 °C.[3]
-
Reagent Addition: Dissolve chloroacetyl chloride (1 equivalent) in a separate portion of acetonitrile.[3] Add this solution dropwise to the cooled o-toluidine solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture can be quenched by pouring it into cold water.[5] The precipitate of this compound will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any remaining salts.[5] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water, to yield the final product as a crystalline solid.[5]
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Part 2: Characterization of this compound
| Property | Value | Reference/Method |
| Molecular Formula | C₉H₁₀ClNO | Calculated |
| Molecular Weight | 183.64 g/mol | [4] |
| Appearance | White to off-white crystalline solid | Expected |
| Melting Point | ~117.6 °C | [3] |
| Boiling Point | 326 °C at 760 mmHg | [4] |
| Density | 1.222 g/cm³ | [4] |
| ¹H NMR (Predicted) | δ (ppm): ~2.3 (s, 3H, Ar-CH₃), ~4.2 (s, 2H, Cl-CH₂), ~7.2-7.8 (m, 4H, Ar-H), ~8.0 (br s, 1H, NH) | Based on analogs[1][6] |
| IR (Predicted) | ν (cm⁻¹): ~3250-3300 (N-H stretch), ~1660-1680 (C=O stretch, amide I), ~1530-1550 (N-H bend, amide II), ~750-800 (C-Cl stretch) | Based on analogs[6] |
| Mass Spec (EI, Predicted) | m/z: 183/185 ([M]⁺, Cl isotope pattern), 148 ([M-Cl]⁺), 106 ([M-COCH₂Cl]⁺) | Based on analogs[7] |
Part 3: Application in Herbicide Synthesis - A Representative Protocol
This compound serves as a versatile intermediate for creating a variety of chloroacetanilide herbicides. The general synthetic strategy involves the alkylation of the amide nitrogen. A common example is the synthesis of Butachlor, where an N-(butoxymethyl) group is introduced.[2] While Butachlor itself is typically synthesized from 2,6-diethylaniline, the following protocol illustrates the analogous reaction pathway starting from our synthesized precursor to create a structurally related herbicide.
This process typically involves reacting the chloroacetamide intermediate with an ether, such as chloromethyl butyl ether, in the presence of a base.
Illustrative Protocol: Synthesis of N-(butoxymethyl)-2-chloro-N-(2-methylphenyl)acetamide
Materials:
-
This compound
-
Chloromethyl butyl ether
-
Sodium hydroxide (NaOH) or another suitable base
-
A suitable solvent (e.g., Toluene)
-
Standard laboratory glassware
Safety Precautions:
-
Chloromethyl ethers are potent carcinogens. All manipulations must be conducted in a certified chemical fume hood with appropriate PPE.
-
Handle sodium hydroxide with care as it is corrosive.
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) in toluene.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 45%) to the mixture with stirring.[8]
-
Alkylation: At a controlled low temperature, add chloromethyl butyl ether (1-1.5 equivalents) dropwise to the reaction mixture.[8]
-
Reaction: After the addition, continue to stir the reaction mixture for 1-2 hours.[8]
-
Work-up: After the reaction is complete, add water to the mixture and separate the organic phase.
-
Purification: Wash the organic layer to remove impurities. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved through distillation or crystallization to obtain the final herbicide.
Diagram of Herbicide Synthesis Pathway:
Caption: Illustrative pathway for the synthesis of a herbicide.
Conclusion
This compound is a fundamentally important precursor in the agrochemical industry. The synthetic route via N-chloroacetylation of o-toluidine is a robust and efficient process, providing high yields of this key intermediate. The protocols detailed herein, grounded in established chemical principles, offer researchers and process chemists a reliable framework for the synthesis and subsequent utilization of this compound. By understanding the causality behind each experimental step—from reaction mechanism to purification strategy—scientists can confidently and safely produce this vital building block for the development of effective chloroacetanilide herbicides, which play a crucial role in global food security.
References
- 1. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solved interpret this proton NMR spectrum and IR spectrum. | Chegg.com [chegg.com]
- 8. N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes & Protocols: The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Medicinal Chemistry
Introduction
In the landscape of pharmaceutical synthesis, certain intermediates emerge as indispensable building blocks. 2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known widely as chloroaceto-2,6-xylidide, is one such cornerstone molecule.[1] While the user query specified the mono-methyl isomer, the vast majority of significant applications in medicinal chemistry, most notably the industrial-scale synthesis of the local anesthetic Lidocaine, utilize the 2,6-dimethylphenyl variant (CAS 1131-01-7).[1] Therefore, this guide focuses on this critical, well-documented compound.
This molecule's utility stems from its bifunctional nature: a stable amide linkage and a highly reactive chloroacetyl group.[2] The chlorine atom serves as an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack. This reactivity is the lynchpin for its role in constructing more complex molecular architectures, allowing for the facile introduction of diverse functional groups. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the properties, core applications, and detailed protocols involving 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of a reagent is paramount for its effective and safe use in synthesis. 2-Chloro-N-(2,6-dimethylphenyl)acetamide is typically a white to brown crystalline powder or solid at room temperature.[2][3] Its hydrophobic character, imparted by the dimethylphenyl group, makes it poorly soluble in water but readily soluble in organic solvents like toluene, chloroform, and methanol.[2][3]
The reactivity of this compound is dominated by the chloroacetyl moiety. The electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom make the α-carbon highly electrophilic and primed for nucleophilic substitution (SN2) reactions.[2][4] This predictable reactivity is the foundation of its widespread use in medicinal chemistry.
Table 1: Physicochemical Properties of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1131-01-7 | [2][3] |
| Molecular Formula | C₁₀H₁₂ClNO | [2][3] |
| Molecular Weight | 197.66 g/mol | [3][5] |
| Appearance | White to brown crystalline powder or needles | [3] |
| Melting Point | 150-151 °C | [3] |
| Boiling Point | 316.77 °C at 760 mmHg | [3] |
| Solubility | Soluble in chloroform, methanol; slightly soluble in DMSO. | [3] |
| Synonyms | Chloroaceto-2,6-xylidide, N-Chloroacetyl-2,6-dimethylaniline, Lidocaine Impurity H |[2][5] |
Core Application: Keystone Intermediate for Local Anesthetics
The most prominent and economically significant application of 2-chloro-N-(2,6-dimethylphenyl)acetamide is its role as the immediate precursor to Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1]
Synthesis of Lidocaine
The synthesis is a classic example of a nucleophilic substitution reaction. 2-chloro-N-(2,6-dimethylphenyl)acetamide is reacted with diethylamine. The nucleophilic nitrogen of diethylamine attacks the electrophilic carbon bearing the chlorine atom, displacing it to form the tertiary amine found in Lidocaine.[4][6] This transformation is typically carried out by refluxing the reactants in a non-polar solvent like toluene.[6]
Caption: Synthetic pathway from 2,6-Dimethylaniline to Lidocaine.
Protocol: Synthesis of Lidocaine from 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This protocol describes the second step of the synthesis, the conversion of the intermediate to Lidocaine base.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with all necessary safety precautions.
Materials:
-
2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq)
-
Toluene
-
3 M Hydrochloric Acid (HCl)
-
30% Potassium Hydroxide (KOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, separatory funnel, heating mantle
Procedure:
-
Reaction Setup: Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.03 mol) in 150 mL of toluene in a 250 mL round-bottom flask equipped with a condenser and a magnetic stirrer.[6]
-
Addition of Amine: In a fume hood, add diethylamine (0.09 mol, 3 equivalents) to the flask.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After cooling the mixture to room temperature, the precipitated diethylammonium chloride byproduct will be visible. Remove this solid by vacuum filtration.[6]
-
Workup - Extraction: Transfer the toluene filtrate to a separatory funnel. Extract the organic layer three times with 30 mL portions of water to remove any remaining water-soluble impurities.[6]
-
Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude Lidocaine base, often as an oil or low-melting solid.[6][7]
-
Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride or bisulfate) followed by recrystallization.[7]
Expanded Applications in Medicinal Chemistry
The utility of 2-chloro-N-arylacetamides extends far beyond anesthetics. The reactive handle allows for its conjugation to various scaffolds to develop novel therapeutic agents.
Precursors for Anti-inflammatory and Analgesic Agents
Derivatives of chloroacetamide have been investigated for their anti-inflammatory properties.[3] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[8] By designing molecules that use the chloroacetamide group to covalently bind to or interact with the active sites of COX-1 and COX-2, researchers can develop potent analgesic and anti-inflammatory drugs.[8]
Caption: Inhibition of the COX pathway by NSAID-type molecules.
Scaffolds for Antimicrobial Agents
Studies have demonstrated that various N-substituted chloroacetamide derivatives possess significant antibacterial and antifungal activity.[9][10] The mechanism is believed to involve the alkylation of essential biomolecules (e.g., proteins with cysteine residues) within the microbes, disrupting cellular function and leading to cell death. This makes 2-chloro-N-(2,6-dimethylphenyl)acetamide a valuable starting material for generating libraries of compounds to screen for new antimicrobial drugs.[9][11]
Building Blocks for Antidepressant and Anticancer Compounds
The versatility of the chloroacetamide moiety allows for its incorporation into more complex heterocyclic systems.
-
Antidepressants: Researchers have synthesized novel phenylacetamide derivatives by reacting 2-chloro-N-substituted-acetamides with nucleophiles like 2-mercaptobenzimidazole.[12] Some of these compounds have shown promising antidepressant activity in preclinical models, potentially acting on monoamine oxidase or other CNS targets.[12]
-
Anticancer Agents: 2-Chloro-N-arylacetamides have been used as precursors for synthesizing thienopyridines, a class of compounds evaluated for cytotoxic activity against various human cancer cell lines.[13]
General Protocol: Synthesis of Bioactive Derivatives via Nucleophilic Substitution
This generalized protocol outlines the synthesis of novel derivatives by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with a generic thiol or amine nucleophile.
Materials:
-
2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq)
-
Nucleophile (e.g., substituted aniline, mercaptobenzimidazole) (1.0-1.2 eq)
-
Base (e.g., Triethylamine, Potassium Carbonate) (1.5-2.0 eq)
-
Solvent (e.g., Ethanol, DMF, Acetonitrile)
Procedure:
-
Dissolution: Dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide and the chosen nucleophile in an appropriate solvent in a round-bottom flask.
-
Base Addition: Add the base to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be purified by extraction and/or column chromatography to isolate the desired product.
Caption: General workflow for synthesizing bioactive derivatives.
Safety and Handling
As a reactive chemical intermediate, proper handling of 2-chloro-N-(2,6-dimethylphenyl)acetamide is essential.
-
Hazards: The compound is harmful if swallowed and causes serious eye irritation.[14]
-
Precautions:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
Conclusion
2-Chloro-N-(2,6-dimethylphenyl)acetamide is a testament to the power of a well-positioned reactive group in a stable molecular scaffold. While its fame is cemented as the key precursor to Lidocaine, its true value in medicinal chemistry is far broader. Its predictable reactivity makes it an ideal starting point for the synthesis of diverse molecular libraries targeting a wide array of diseases, from microbial infections to cancer and central nervous system disorders. The protocols and applications outlined in this guide provide a framework for researchers to leverage the synthetic potential of this versatile intermediate in the ongoing quest for novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 3. Cas 1131-01-7,2-Chloro-N-(2,6-dimethylphenyl)acetamide | lookchem [lookchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. is.muni.cz [is.muni.cz]
- 7. cerritos.edu [cerritos.edu]
- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]
- 12. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. echemi.com [echemi.com]
Derivatization of 2-chloro-N-(2-methylphenyl)acetamide for biological screening
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 2-Chlor-N-(2-methylphenyl)acetamid für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2-Chlor-N-(2-methylphenyl)acetamid, einem vielseitigen Ausgangsstoff für die Synthese von Wirkstoffkandidaten. Die Reaktivität der α-Chlor-Gruppe ermöglicht einfache nukleophile Substitutionsreaktionen, wodurch eine breite Palette von Analoga für das biologische Screening zugänglich wird. Wir erläutern die wissenschaftliche Rationale hinter den Derivatisierungsstrategien und stellen validierte, schrittweise Protokolle für die Synthese von N-, S- und O-substituierten Derivaten zur Verfügung. Ziel ist es, Forschern eine robuste methodische Grundlage zu bieten, um strukturell vielfältige Molekülbibliotheken für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) zu erstellen.
Einleitung und wissenschaftliche Rationale
2-Chlor-N-(2-methylphenyl)acetamid ist ein wichtiges Zwischenprodukt in der organischen Synthese. Seine chemische Struktur, die ein reaktives Chloratom an einer Acetamid-Einheit aufweist, macht es zu einem idealen Elektrophil für die nukleophile Substitution.[1][2] Diese Eigenschaft ist in der medizinischen Chemie von großem Wert, da sie die systematische Modifikation des Moleküls zur Erforschung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht.[3]
Die Einführung verschiedener funktioneller Gruppen durch Derivatisierung kann die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls entscheidend beeinflussen. Zu den modulierbaren Parametern gehören:
-
Lipophilie: Beeinflusst die Membranpermeabilität und die Verteilung im Körper.
-
Wasserstoffbrücken-Potenzial: Wichtig für die Interaktion mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren.
-
Sterische Hinderung: Kann die Selektivität und die Bindungsaffinität zum Zielprotein verändern.
-
Einführung von Pharmakophoren: Das Anfügen bekannter bioaktiver Einheiten (z. B. Heterocyclen) kann zu neuen oder verbesserten biologischen Aktivitäten führen.
Derivate von Chloracetamiden haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle, antifungale, antidepressive und antiproliferative Eigenschaften, was ihre Bedeutung als Ausgangspunkt für die Wirkstoffentwicklung unterstreicht.[4][5][6]
Chemische Grundlagen: Die Nukleophile Substitution
Die primäre Reaktion zur Derivatisierung von 2-Chlor-N-(2-methylphenyl)acetamid ist eine bimolekulare nukleophile Substitution (SN2). Bei diesem Mechanismus greift ein Nukleophil (Nu:⁻) das Kohlenstoffatom an, das an das Chloratom gebunden ist, und verdrängt das Chlorid-Ion in einem einzigen konzertierten Schritt.[7]
Die Effizienz dieser Reaktion hängt von der Stärke des Nukleophils und den Reaktionsbedingungen ab, insbesondere vom Lösungsmittel und der Anwesenheit einer Base zur Neutralisierung des entstehenden Chlorwasserstoffs (HCl).[1][8]
Derivatisierungsstrategien und experimentelle Protokolle
Die folgenden Protokolle beschreiben bewährte Methoden zur Synthese verschiedener Derivatklassen aus 2-Chlor-N-(2-methylphenyl)acetamid.
Strategie 1: S-Derivatisierung mit Thiol-Nukleophilen
Die Reaktion mit Thiolen führt zur Bildung von Thioethern. Thioether-Bindungen sind in vielen biologisch aktiven Molekülen von Bedeutung. Das folgende Protokoll basiert auf der Synthese von Benzimidazol-Derivaten, die als potenzielle Antidepressiva untersucht wurden.[4]
Protokoll 1: Synthese von 2-((1H-Benzimidazol-2-yl)thio)-N-(2-methylphenyl)acetamid
-
Materialien:
-
2-Chlor-N-(2-methylphenyl)acetamid (1.0 Äq.)
-
2-Mercaptobenzimidazol (1.0 Äq.)
-
Triethylamin (TEA) (1.5 Äq.)
-
Ethanol (wasserfrei)
-
Rundkolben, Magnetrührer, Rückflusskühler
-
-
Durchführung:
-
Lösen Sie 2-Chlor-N-(2-methylphenyl)acetamid (1.0 Äq.) und 2-Mercaptobenzimidazol (1.0 Äq.) in einem Rundkolben in einer ausreichenden Menge wasserfreiem Ethanol.
-
Fügen Sie Triethylamin (1.5 Äq.) als Base hinzu. Die Base neutralisiert die bei der Reaktion entstehende Salzsäure.[4]
-
Erhitzen Sie die Reaktionsmischung unter Rühren für 4-6 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Das Produkt fällt oft als Feststoff aus.
-
Gießen Sie die Reaktionsmischung in eiskaltes Wasser, um die Fällung des Rohprodukts zu vervollständigen.[5]
-
Filtrieren Sie den Niederschlag mit einem Büchnertrichter ab, waschen Sie ihn gründlich mit kaltem Wasser und trocknen Sie ihn.
-
Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol), um das reine Produkt zu erhalten.[5]
-
Strategie 2: N-Derivatisierung mit Amin-Nukleophilen
Die Alkylierung von primären oder sekundären Aminen mit 2-Chlor-N-(2-methylphenyl)acetamid ist eine direkte Methode zur Synthese von komplexeren Amiden und zur Einführung von basischen Stickstoffzentren, die häufig die Löslichkeit und die Pharmakokinetik verbessern.
Protokoll 2: Synthese von N-(2-Methylphenyl)-2-(piperidin-1-yl)acetamid
-
Materialien:
-
2-Chlor-N-(2-methylphenyl)acetamid (1.0 Äq.)
-
Piperidin (1.2 Äq.)
-
Kaliumcarbonat (K₂CO₃) (2.0 Äq.)
-
Dimethylformamid (DMF) oder Acetonitril (ACN)
-
Rundkolben, Magnetrührer
-
-
Durchführung:
-
Lösen Sie 2-Chlor-N-(2-methylphenyl)acetamid (1.0 Äq.) in einem Rundkolben in DMF oder ACN.
-
Fügen Sie Piperidin (1.2 Äq.) und fein pulverisiertes Kaliumcarbonat (2.0 Äq.) hinzu. K₂CO₃ dient als anorganische Base, um das entstehende HCl zu neutralisieren.[8]
-
Rühren Sie die Suspension bei Raumtemperatur oder leicht erhöhter Temperatur (50–60 °C), um die Reaktionsgeschwindigkeit zu erhöhen.[8]
-
Verfolgen Sie den Umsatz mittels DC oder LC-MS.
-
Nach vollständigem Umsatz filtrieren Sie die anorganischen Salze ab.
-
Entfernen Sie das Lösungsmittel im Vakuum am Rotationsverdampfer.
-
Nehmen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Ethylacetat) auf und waschen Sie ihn mit Wasser und anschließend mit einer gesättigten Kochsalzlösung (Sole).[7]
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt bei Bedarf mittels Säulenchromatographie auf Kieselgel.
-
Strategie 3: O-Derivatisierung mit Phenol-Nukleophilen
Die Bildung von Etherbindungen durch Reaktion mit Phenolen erfordert typischerweise die vorherige Deprotonierung des Phenols zu einem reaktiveren Phenolat-Nukleophil.
Protokoll 3: Synthese von N-(2-Methylphenyl)-2-(phenoxy)acetamid
-
Materialien:
-
Phenol (1.1 Äq.)
-
Natriumhydrid (NaH, 60 % in Mineralöl) (1.2 Äq.)
-
2-Chlor-N-(2-methylphenyl)acetamid (1.0 Äq.)
-
Tetrahydrofuran (THF), wasserfrei
-
Zweihalskolben, Tropftrichter, Magnetrührer, Inertgasatmosphäre (Stickstoff oder Argon)
-
-
Durchführung:
-
Suspendieren Sie Natriumhydrid (1.2 Äq.) in einem trockenen Zweihalskolben unter Inertgasatmosphäre in wasserfreiem THF.
-
Kühlen Sie die Suspension in einem Eisbad auf 0 °C.
-
Lösen Sie Phenol (1.1 Äq.) in wasserfreiem THF und geben Sie es langsam über einen Tropftrichter zur NaH-Suspension. Rühren Sie die Mischung, bis die Wasserstoffentwicklung aufhört. Dies zeigt die vollständige Bildung des Natriumphenolats an.[7]
-
Lösen Sie 2-Chlor-N-(2-methylphenyl)acetamid (1.0 Äq.) in wasserfreiem THF und geben Sie es tropfenweise zur Phenolat-Lösung bei 0 °C.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht oder bis die DC-Analyse den vollständigen Umsatz des Ausgangsmaterials anzeigt.
-
Kühlen Sie die Reaktion erneut auf 0 °C und löschen Sie sie vorsichtig durch langsame Zugabe von Wasser oder einer gesättigten wässrigen Ammoniumchlorid-Lösung.[7]
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation.
-
Zusammenfassung der Daten und Charakterisierung
Die erfolgreiche Synthese der Derivate muss durch Standard-Analysemethoden wie Kernspinresonanzspektroskopie (¹H- und ¹³C-NMR), Infrarotspektroskopie (IR) und Massenspektrometrie (MS) bestätigt werden. Die folgende Tabelle fasst beispielhafte Daten für die beschriebenen Derivate zusammen.
| Verbindung | Struktur | Nukleophil | Erwartete Ausbeute (%) | Schmelzpunkt (°C) | Charakteristisches ¹H-NMR-Signal (δ, ppm) |
| Ausgangsmaterial | Cl-CH₂-CO-NH-Ar | - | - | 105–106[4] | 4.2 (s, 2H, Cl-CH₂) |
| S-Derivat | RS-CH₂-CO-NH-Ar | Thiol | 60–75[4] | Variabel | ~3.8–4.3 (s, 2H, S-CH₂) |
| N-Derivat | R₂N-CH₂-CO-NH-Ar | Amin | 50–80 | Variabel | ~3.0–3.5 (s, 2H, N-CH₂) |
| O-Derivat | RO-CH₂-CO-NH-Ar | Phenol | 40–70 | Variabel | ~4.5–4.8 (s, 2H, O-CH₂) |
| Ar = 2-Methylphenyl |
Sicherheitsvorkehrungen
-
2-Chlor-N-(2-methylphenyl)acetamid und andere Chloracetamide sind reizend und potenziell gesundheitsschädlich bei Verschlucken, Einatmen oder Hautkontakt.[7]
-
Natriumhydrid (NaH) ist hochentzündlich und reagiert heftig mit Wasser unter Freisetzung von entzündbarem Wasserstoffgas. Es muss unter einer inerten Atmosphäre gehandhabt werden.
-
Triethylamin und Piperidin sind ätzend und haben stechende Gerüche.
-
Alle Arbeiten müssen in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (PSA), einschließlich Handschuhen, Schutzbrille und Laborkittel, durchgeführt werden. Konsultieren Sie vor Gebrauch stets die Sicherheitsdatenblätter (SDB) der jeweiligen Chemikalien.
Referenzen
-
Jain, S. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health (NIH). Verfügbar unter: --INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions. BenchChem. Verfügbar unter: --INVALID-LINK--
-
BenchChem (2025). Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. BenchChem. Verfügbar unter: --INVALID-LINK--
-
Pawar, S. D. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 3(1).
-
BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem. Verfügbar unter: --INVALID-LINK--
-
Bogdanović, A. et al. (2015). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Verfügbar unter: --INVALID-LINK--
-
ResearchGate (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Verfügbar unter: --INVALID-LINK--
-
ResearchGate (2012). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Semina, R. I. et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. Verfügbar unter: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(2-methylphenyl)acetamide
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-chloro-N-(2-methylphenyl)acetamide. It addresses common challenges and provides practical, field-proven solutions to improve reaction yield and purity.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
1.1 Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?
Answer: Low or no yield in this acylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent Quality: The purity of your starting materials, 2-methylaniline (o-toluidine) and chloroacetyl chloride, is paramount. Impurities in 2-methylaniline can compete in the reaction, while degraded chloroacetyl chloride will be unreactive.
-
Solution: Ensure the 2-methylaniline is free from other isomers and oxidation products. Chloroacetyl chloride is highly susceptible to hydrolysis; use a freshly opened bottle or distill it prior to use.
-
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control its exothermic nature.
-
Solution: Maintain the reaction temperature between 0-5 °C, especially during the addition of chloroacetyl chloride. This minimizes the formation of side products.
-
-
Inadequate Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized high concentrations of reagents, promoting side reactions.
-
Solution: Use a suitable stir bar and a flask that allows for vigorous stirring to ensure the reaction mixture is homogeneous.
-
1.2 Presence of Significant Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: The primary impurity in this synthesis is often the diacylated product, where two chloroacetyl groups react with the aniline. Other byproducts can arise from reactions with impurities in the starting materials.
-
Diacylation: This occurs when the initially formed product reacts with another molecule of chloroacetyl chloride.
-
Solution: A slow, dropwise addition of chloroacetyl chloride to the solution of 2-methylaniline is critical. This ensures that the concentration of the acylating agent is kept low, favoring the mono-acylated product.
-
-
Oxidation Products: 2-methylaniline can be susceptible to oxidation, leading to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
1.3 Difficult Product Isolation and Purification
Question: I am having trouble isolating a pure product. What are the best practices for work-up and purification?
Answer: The work-up procedure is critical for obtaining a clean product.
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove unreacted starting materials and inorganic salts.
-
Solution: Quench the reaction mixture with cold water or ice. The product should precipitate as a solid. If it oils out, try adding more water and stirring vigorously.
-
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Solution: Ethanol or a mixture of ethanol and water is a common solvent system for the recrystallization of this compound. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form well-defined crystals.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent depends on the specific procedure. A common method involves using a biphasic system with a non-polar organic solvent like toluene or dichloromethane and an aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the HCl byproduct. Alternatively, the reaction can be run in a polar aprotic solvent like acetone.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the 2-methylaniline spot indicates the completion of the reaction.
Q3: What are the key safety precautions for this synthesis?
A3: Chloroacetyl chloride is highly corrosive and lachrymatory. It reacts violently with water. 2-methylaniline is toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 3: Experimental Protocol and Data
Detailed Experimental Protocol
-
Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 2-methylaniline (1.0 eq) in a suitable solvent (e.g., toluene).
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into cold water with stirring. The product will precipitate.
-
Isolation: Collect the solid product by filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5 °C | Controls exothermicity, minimizes side reactions. |
| Stoichiometry | 1.05 eq Chloroacetyl Chloride | A slight excess ensures complete conversion of the aniline. |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations, reducing diacylation. |
| Solvent | Toluene/Water or Acetone | Provides a suitable medium for the reaction. |
Section 4: Visualizing the Workflow
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Technical Support Center: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. Our focus is on providing in-depth, scientifically grounded advice to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: During the synthesis of this compound via the reaction of o-toluidine with chloroacetyl chloride, several byproducts can form. The most prevalent of these include:
-
N,N-Diacetylated Product (bis-amide): This occurs when a second molecule of chloroacetyl chloride reacts with the nitrogen atom of the desired product.
-
Chloroacetic Acid: This is a result of the hydrolysis of chloroacetyl chloride in the presence of moisture.[1]
-
o-Toluidine Hydrochloride: Formed when the starting amine, o-toluidine, reacts with hydrogen chloride (HCl), which is generated from the hydrolysis of chloroacetyl chloride.[2]
-
Unreacted Starting Materials: Residual o-toluidine and chloroacetyl chloride may be present if the reaction does not proceed to completion.
Q2: I'm observing a significant amount of a higher molecular weight impurity in my crude product. What is it likely to be and how can I prevent its formation?
A2: A higher molecular weight impurity is often the N,N-diacetylated byproduct, 2-chloro-N-(2-chloroacetyl)-N-(2-methylphenyl)acetamide. The formation of this bis-amide is favored under certain conditions.
Causality: The initially formed monosubstituted amide still possesses a lone pair of electrons on the nitrogen atom, making it susceptible to a second acylation, particularly if a strong base is used, which can deprotonate the amide proton and increase its nucleophilicity.[3][4] The use of an excess of the highly reactive chloroacetyl chloride also drives the formation of the diacylated product.[5]
Mitigation Strategies:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of o-toluidine to chloroacetyl chloride.
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of o-toluidine at a low temperature (e.g., 0-5 °C) to maintain a low concentration of the acylating agent throughout the reaction.[2] This minimizes the chance of the product reacting further.
-
Base Selection: Employ a weak or hindered base, such as sodium bicarbonate or pyridine, to neutralize the HCl byproduct without significantly promoting the deprotonation of the product amide.[3]
Q3: My reaction yield is low, and I've isolated a water-soluble crystalline solid along with my product. What could this be?
A3: The water-soluble crystalline solid is likely o-toluidine hydrochloride. Its presence indicates that hydrolysis of chloroacetyl chloride has occurred.
Mechanism of Formation:
-
Hydrolysis: Chloroacetyl chloride reacts with any water present in the reaction medium to form chloroacetic acid and hydrogen chloride (HCl).[1]
-
Salt Formation: The generated HCl, a strong acid, readily reacts with the basic amino group of the unreacted o-toluidine to form the corresponding hydrochloride salt.
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[6] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: Use a non-polar, aprotic solvent that is less likely to contain dissolved water.
Troubleshooting Guides
Problem: Low Product Yield and Presence of Multiple Impurities on TLC/LC-MS
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Leads to hydrolysis of chloroacetyl chloride, reducing the amount available for the primary reaction and forming byproducts.[1] | Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.[6] |
| Incorrect Stoichiometry | An excess of either reactant can lead to unreacted starting material in the final product or the formation of diacylation products.[5] | Carefully measure and use a 1:1 molar ratio of o-toluidine and chloroacetyl chloride. |
| Suboptimal Reaction Temperature | High temperatures can promote side reactions and decomposition. | Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride and allow the reaction to slowly warm to room temperature.[2] |
| Inefficient Neutralization of HCl | If the generated HCl is not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[2] | Use a suitable base (e.g., sodium bicarbonate, triethylamine) to scavenge the HCl as it is formed. |
Data Presentation: Byproduct Summary
| Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| This compound (Product) | C₉H₁₀ClNO | 183.64 | Target peak in LC-MS/GC-MS.[7] |
| N,N-Diacetylated Product | C₁₁H₁₁Cl₂NO₂ | 260.12 | Higher molecular weight peak in MS. |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | Acidic impurity, may be observed in LC-MS.[8][9] |
| o-Toluidine | C₇H₉N | 107.15 | Unreacted starting material peak in GC/LC. |
| o-Toluidine Hydrochloride | C₇H₁₀ClN | 143.61 | Water-soluble salt, may not be visible in typical organic-phase analysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to minimize byproduct formation.
Materials:
-
o-Toluidine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve o-toluidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Protocol 2: Analytical Characterization by LC-MS
This protocol provides a general method for analyzing the reaction mixture for the product and potential byproducts.
Instrumentation:
-
Liquid Chromatograph with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase column
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
A suitable gradient from low to high organic phase (e.g., 10-95% B over 10 minutes).
MS Detection:
-
Electrospray ionization (ESI) in positive mode.
-
Monitor for the m/z of the expected product and byproducts.
Visualizations
Reaction Scheme:
Caption: Synthesis of the target compound.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsr.info [ijpsr.info]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-chloro-N-(2-methylphenyl)acetamide
Welcome to the technical support center for the purification of 2-chloro-N-(2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we synthesize technical expertise with field-proven insights to help you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound typically involves the reaction of o-toluidine with chloroacetyl chloride. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual o-toluidine and chloroacetyl chloride may be present in the crude product.
-
Hydrolysis Products: Chloroacetyl chloride can hydrolyze to chloroacetic acid, and the amide product itself can undergo hydrolysis back to o-toluidine and chloroacetic acid, especially in the presence of moisture or acidic/basic conditions.
-
Diacylated Byproducts: It is possible for a second chloroacetyl group to react with the nitrogen of the newly formed amide, leading to a diacylated impurity, although this is generally less common under standard reaction conditions.
-
Polymers: Chloroacetyl chloride can potentially polymerize to some extent.
-
Colored Impurities: Often, crude products can have a yellow or brownish tint due to the formation of minor, highly conjugated byproducts.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is expected to be a white to off-white or light brown crystalline solid or powder. A significant deviation in color, such as a dark brown or yellow appearance, often indicates the presence of impurities. While the exact melting point can vary slightly, it is a key indicator of purity. A sharp melting point within a narrow range is indicative of high purity, whereas a broad melting range suggests the presence of contaminants.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be employed to assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the number of components in your sample. A single spot on the TLC plate is a good indication of purity. A reported TLC system for this compound is petroleum ether-EtOAc (7:3), which resulted in an Rf value of 0.30.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. For related acetamide compounds, reverse-phase HPLC methods using a C18 column with a mobile phase of acetonitrile and acidified water have been reported.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying unexpected signals.
-
Melting Point Analysis: As mentioned, a sharp melting point corresponding to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, achieving good recovery of pure crystals can be challenging.
Problem 1: My product does not crystallize from solution.
-
Cause: The solution may not be supersaturated. This can happen if too much solvent was used initially.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly cloudy (the saturation point), allow it to cool slowly again.
-
Cool to a Lower Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a freezer for a short period. Be cautious, as very rapid cooling can sometimes lead to the precipitation of impurities.
-
Problem 2: The product "oils out" instead of forming crystals.
-
Cause: The solubility of the compound in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, causing it to separate as a liquid.
-
Solution:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Change the Solvent System: Your compound may be too soluble in the current solvent. Consider using a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly. Common solvent mixtures for compounds of this type include ethanol/water or ethyl acetate/hexanes.[5]
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
-
Problem 3: The final product is still colored.
-
Cause: Colored impurities are co-crystallizing with your product.
-
Solution:
-
Activated Charcoal Treatment: As described above, treating the hot solution with activated charcoal is often effective at removing colored impurities.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and color.
-
Consider an Alternative Purification Method: If recrystallization fails to remove the color, column chromatography may be a more effective option.
-
Problem 4: The recovery yield is very low.
-
Cause: Several factors can contribute to low recovery:
-
Using too much solvent during recrystallization.
-
Premature crystallization during hot filtration.
-
The compound having significant solubility in the cold solvent.
-
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent Premature Crystallization: Pre-heat your filtration apparatus (funnel and receiving flask) before performing a hot filtration.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the amount of product that remains dissolved in the mother liquor.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of the desired product from impurities (co-elution).
-
Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components of the mixture.
-
Solution:
-
Optimize the Solvent System using TLC: Thin-layer chromatography is an essential tool for developing a good solvent system for column chromatography. The ideal eluent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4 on a TLC plate.
-
If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the more polar solvent.
-
If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Try a Different Solvent System: If adjusting the ratio of your current eluent system does not provide adequate separation, consider changing one or both of the solvents. Different solvents can offer different selectivities. For N-arylacetamides, common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[6]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often provide better resolution of closely eluting compounds.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to displace the compound from the stationary phase (silica gel).
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.
-
Switch to a More Polar Solvent System: If a gradual increase is not effective, you may need to switch to a more polar solvent system altogether. For example, if you are using an ethyl acetate/hexane system, you could try a methanol/dichloromethane system.[6]
-
Problem 3: Cracking or channeling of the silica gel in the column.
-
Cause: Improper packing of the column or allowing the top of the silica bed to run dry.
-
Solution:
-
Proper Packing Technique: Pack the column as a slurry to ensure a uniform and tightly packed bed. Gently tap the column during packing to dislodge any air bubbles.
-
Never Let the Column Run Dry: Always maintain a level of solvent above the top of the silica gel bed. If the solvent level drops below the top of the stationary phase, cracks and channels will form, leading to poor separation.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: While ethanol is a commonly used solvent for recrystallizing N-arylacetamides, it is recommended to first test the solubility of your crude product in a few different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) on a small scale to identify the optimal system.[5][7][8] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. If the solution is colored, this is the stage to add activated charcoal.
-
Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for this compound is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v).[1] Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to settle into a uniform bed. Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Diagram 1: Purification Workflow Decision Tree
Caption: A decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Recrystallization Logic
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Acetamide, 2-chloro-N,N-diethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. ijpsr.info [ijpsr.info]
- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the chloroacetylation of anilines
Welcome to the technical support center for the chloroacetylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and workflow diagrams to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the chloroacetylation of anilines, explaining the underlying causes and providing step-by-step solutions.
Q1: My reaction yield is very low, or the reaction is not going to completion. What are the likely causes?
A: Low conversion is a common issue that can often be traced back to the deactivation of the starting aniline.
-
Causality: The chloroacetylation reaction between an aniline and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. Aniline is a basic compound and will react with the generated HCl to form anilinium hydrochloride salt. This salt is no longer nucleophilic and cannot react with chloroacetyl chloride, effectively halting the reaction and limiting the theoretical maximum yield to 50% if no base is used.[1] Even with a base, inefficient neutralization can lead to localized pockets of acidity that deactivate the aniline.
-
Troubleshooting Steps:
-
Incorporate an Acid Scavenger: The most critical step is to add a base to neutralize the HCl as it forms.
-
Inorganic Bases: Aqueous sodium bicarbonate or potassium carbonate are effective and commonly used, especially in biphasic systems (e.g., ethyl acetate/water).[2]
-
Organic Bases: Tertiary amines like triethylamine (TEA) or pyridine can be used in organic solvents.[1][3] However, be aware that strong, non-nucleophilic bases like DBU have also been shown to be effective, sometimes in catalytic amounts.[4][5]
-
Neutral Scavengers: In sensitive applications, neutral HCl scavengers like propylene oxide can be employed to give high yields under neutral conditions.[1]
-
-
Control Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of aniline and base at a low temperature (e.g., 0-5 °C).[4] This slow addition prevents a rapid buildup of HCl, allowing the base to neutralize it effectively and helping to control the reaction's exotherm.
-
Check Aniline Purity: Aniline is prone to oxidation, indicated by a dark reddish-brown color.[6] Impurities can interfere with the reaction. It is advisable to use freshly distilled or purified aniline for best results.[6][7]
-
Solvent Choice: While a variety of solvents can be used, consider that the choice can influence reaction rate and selectivity. Tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM) are common choices.[1][4] Interestingly, using a phosphate buffer system has been shown to facilitate rapid and high-yielding reactions, often within 20 minutes.[8][9][10]
-
Q2: I am observing a significant amount of a diacylated byproduct. How can I prevent this?
A: The formation of a diacylated product, N,N-bis(chloroacetyl)aniline, occurs when the initially formed mono-acylated product undergoes a second acylation. This is more common with highly reactive anilines or under harsh conditions.
-
Causality: The nitrogen atom in the primary aniline is highly nucleophilic. After the first acylation, the resulting chloroacetanilide is significantly less nucleophilic due to the electron-withdrawing effect of the carbonyl group. However, if reaction conditions are too forcing (e.g., high temperature, excess chloroacetyl chloride, or use of certain strong bases), a second acylation can occur.[1][3]
-
Troubleshooting Steps:
-
Stoichiometry is Key: Use a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride relative to the aniline. Avoid using a large excess, which drives the formation of the diacylated product.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride and allow the reaction to warm to room temperature slowly.[4] Elevated temperatures can provide the activation energy needed for the less favorable second acylation.
-
Choice of Base: The choice of base can influence the product distribution. While strong bases are needed to scavenge HCl, some, like lutidine, have been observed to promote the formation of disubstituted products in certain substrates.[1][3] Triethylamine is often a suitable choice that favors the mono-acylated product.[1][3]
-
Reverse Addition: In some cases, adding the amine solution to the chloroacetyl chloride solution (reverse addition) can maintain a low concentration of the free amine, potentially minimizing diacylation.
-
Q3: My aniline substrate contains a hydroxyl group (e.g., an aminophenol), and I am getting O-acylation in addition to the desired N-acylation. How can I improve selectivity?
A: Achieving chemoselectivity between a nucleophilic amine and a hydroxyl group is a common challenge. The N-acylation is generally favored, but O-acylation can occur as a competitive side reaction.
-
Causality: Both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can react with chloroacetyl chloride. While the amino group is generally a stronger nucleophile, the reaction conditions can significantly influence the N- vs. O-acylation ratio. For instance, using TEA in acetonitrile has been shown to produce some O-acylated product.[1][3]
-
Troubleshooting Steps:
-
Utilize a Buffered Aqueous System: A highly effective method for achieving selective N-chloroacetylation in the presence of hydroxyl groups is to perform the reaction in a phosphate buffer.[1] This protocol has been shown to provide excellent yields of the N-acylated product within minutes, with no competing ester formation.[1]
-
Metal Salt Additives: Certain Lewis acids can be used to selectively suppress the reactivity of one functional group. For example, the addition of FeCl₃ has been shown to completely suppress the reactivity of benzylamine moieties while allowing anilines to react, demonstrating how additives can tune selectivity.[8][10]
-
pH Control: The nucleophilicity of the amino group is highly dependent on pH. By carefully controlling the pH with an appropriate buffer, you can maximize the concentration of the neutral, nucleophilic amine while minimizing the reactivity of the hydroxyl group.
-
Protecting Groups: While more synthetically intensive, a classic strategy is to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) before performing the chloroacetylation, followed by a deprotection step. This approach offers the most reliable control over selectivity.
-
Q4: My aniline has a strong electron-withdrawing group (e.g., -NO₂), and the reaction is very slow. How can I drive it to completion?
A: Electron-withdrawing groups (EWGs) on the aromatic ring decrease the nucleophilicity of the aniline's amino group, slowing down the rate of acylation.
-
Causality: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring. EWGs pull electron density out of the ring and, by extension, away from the nitrogen atom. This reduction in electron density makes the amine a weaker nucleophile, thus decreasing its reactivity towards the electrophilic chloroacetyl chloride.[8] While the reaction may still proceed, it often requires longer times or more forcing conditions.[8][9]
-
Troubleshooting Steps:
-
Increase Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature may be sufficient to achieve a good yield.
-
Moderate Heating: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy. However, monitor the reaction closely by TLC or LC-MS to avoid potential side product formation or degradation.
-
Use a More Reactive Acylating Agent: While chloroacetyl chloride is already quite reactive, switching to chloroacetic anhydride could be an option, though it is generally less reactive.[11][12] The choice may depend on specific substrate sensitivities.
-
Employ a More Effective Base/Solvent System: Using a strong, non-nucleophilic base like DBU in an aprotic solvent like THF has been shown to effectively promote the amidation of various aryl amines, including those that might be less reactive.[4][5]
-
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the chloroacetylation of anilines.
Caption: A troubleshooting decision tree for the chloroacetylation of anilines.
Core Reaction Mechanism
The chloroacetylation of aniline is a classic example of nucleophilic acyl substitution.
Caption: Mechanism of nucleophilic acyl substitution in chloroacetylation.
Standard Experimental Protocol
This protocol describes a general and robust method for the chloroacetylation of a simple aniline using an aqueous bicarbonate base.
Materials:
-
Aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Ethyl Acetate
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq) and sodium bicarbonate (1.5 eq) in a 1:1 mixture of ethyl acetate and water.
-
Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cold, stirring mixture over 15-20 minutes. Ensure the temperature does not rise above 10 °C. A white precipitate of the product may begin to form.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Workup - Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure chloroacetanilide product.
Comparative Data Table
| Parameter | Condition A (Organic Base) | Condition B (Aqueous Biphasic) | Condition C (Phosphate Buffer) |
| Base | Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) | Phosphate Buffer (pH ~7) |
| Solvent | Dichloromethane (DCM) | Ethyl Acetate / Water | Water |
| Typical Temp. | 0 °C to Room Temp | 0 °C to Room Temp | Room Temperature |
| Reaction Time | 1 - 6 hours | 1 - 3 hours | < 20 minutes |
| Workup | Aqueous washes | Phase separation, washes | Simple filtration/precipitation |
| Pros | Good for water-sensitive substrates | Inexpensive, easy workup | Extremely fast, high yield, "green" |
| Cons | TEA can be difficult to remove | Not suitable for water-sensitive substrates | Substrate must have some water solubility |
| Reference | [1][3] | [2] | [8][9][10] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. nbinno.com [nbinno.com]
- 12. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
How to avoid side reactions in 2-chloro-N-(2-methylphenyl)acetamide synthesis
<_ _>
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yield and purity, and avoid common side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question: My reaction mixture turned dark brown/black upon addition of chloroacetyl chloride. What is the likely cause and how can I prevent it?
Answer:
A dark coloration is often indicative of oxidation and/or polymerization of the starting material, 2-methylaniline (o-toluidine). Anilines, in general, are susceptible to oxidation, and this can be exacerbated by the presence of impurities or exposure to air and light. The reaction of 2-methylaniline with an oxidizing agent can lead to the formation of polymeric materials.[1][2]
-
Causality: The lone pair of electrons on the nitrogen atom of 2-methylaniline makes the aromatic ring highly activated and susceptible to electrophilic attack and oxidation. The presence of acidic conditions, which can be generated from the hydrolysis of chloroacetyl chloride, can also catalyze polymerization.
-
Preventative Measures:
-
High-Purity Reagents: Ensure the 2-methylaniline is of high purity and preferably freshly distilled to remove any oxidized impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Controlled Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride. This helps to control the exothermic nature of the reaction and suppress side reactions.[3]
-
Solvent Choice: Use a dry, aprotic solvent such as dichloromethane, toluene, or tetrahydrofuran.[4][5]
-
Question: The yield of my this compound is consistently low. What are the potential reasons and how can I improve it?
Answer:
Low yields can stem from several factors, including incomplete reaction, competing side reactions, and product loss during workup and purification.
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure that chloroacetyl chloride is used in a slight molar excess to drive the reaction to completion.
-
Reaction Time: Allow for a sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.[6]
-
-
Competing Side Reactions:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can readily hydrolyze in the presence of moisture to form chloroacetic acid and HCl.[7] This reduces the amount of acylating agent available for the desired reaction. To mitigate this, use anhydrous solvents and reagents and perform the reaction under a dry atmosphere.
-
Diacylation: Although less common for secondary amides, there is a possibility of diacylation, where a second chloroacetyl group attaches to the nitrogen atom. This is more likely to occur with a large excess of chloroacetyl chloride and elevated temperatures.
-
Ring Acylation (Friedel-Crafts type reaction): While N-acylation is generally much faster than C-acylation for anilines, ring acylation can occur under certain conditions, especially in the presence of a Lewis acid catalyst.[8][9] However, in the absence of a strong Lewis acid, this is a minor pathway. The amino group of aniline is a Lewis base and can react with Lewis acids like AlCl3, deactivating the ring towards electrophilic substitution.[9][10]
-
-
Product Loss During Workup:
-
Aqueous Workup: The product, this compound, has low solubility in water.[11] During aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to minimize product loss in the aqueous phase.
-
Purification: Recrystallization is a common method for purification.[12] Choose an appropriate solvent system to maximize recovery. A mixture of ethanol and water is often effective.[12]
-
Question: I am observing an impurity with a similar retention time to my product in HPLC analysis. What could this be?
Answer:
A common impurity is the corresponding acetanilide, N-(2-methylphenyl)acetamide. This can arise from the presence of acetyl chloride as an impurity in the chloroacetyl chloride.
-
Source of Impurity: Commercial chloroacetyl chloride can sometimes contain small amounts of acetyl chloride.
-
Identification: This impurity can be identified by comparing the retention time with a standard sample of N-(2-methylphenyl)acetamide in your HPLC system or by using mass spectrometry to identify the molecular weight of the impurity.
-
Prevention: Use high-purity chloroacetyl chloride. If the impurity is persistent, purification of the final product by recrystallization or column chromatography is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the reaction between 2-methylaniline and chloroacetyl chloride?
A1: The reaction is a nucleophilic acyl substitution.[13] The nitrogen atom of the 2-methylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide product. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[14]
Q2: What is the role of the base in this synthesis?
A2: A base is crucial for several reasons:
-
Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct.[15] The base neutralizes the HCl, preventing it from protonating the starting 2-methylaniline. Protonated aniline is no longer nucleophilic and will not react with the chloroacetyl chloride.
-
Driving the Equilibrium: By removing the HCl, the base helps to drive the reaction equilibrium towards the product side, thus improving the yield.
-
Common Bases: Common bases used for this reaction include pyridine, triethylamine, sodium acetate, and sodium bicarbonate.[12][16][17] The choice of base can influence the reaction rate and the ease of workup.
Q3: Can I use a different acylating agent instead of chloroacetyl chloride?
A3: Yes, other acylating agents can be used, but they may have different reactivities and require different reaction conditions.
-
Chloroacetic Anhydride: This is a less reactive but also less moisture-sensitive alternative to chloroacetyl chloride. The reaction may require heating to proceed at a reasonable rate.
-
Chloroacetic Acid with a Coupling Agent: Chloroacetic acid can be coupled with 2-methylaniline using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is milder but generates byproducts that need to be removed.
Q4: What are the key safety precautions to consider when working with chloroacetyl chloride?
A4: Chloroacetyl chloride is a corrosive and lachrymatory (tear-inducing) substance.[7][18] It is also highly toxic upon inhalation.[7]
-
Handling: Always handle chloroacetyl chloride in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: Any unreacted chloroacetyl chloride should be quenched carefully with a suitable reagent, such as a solution of sodium bicarbonate or by slow addition to a stirred mixture of ice and water.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize side reactions and maximize the yield of the desired product.
Materials:
-
2-Methylaniline (o-toluidine)
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound.
Visualizing the Reaction and Side Products
The following diagram illustrates the main reaction pathway and potential side reactions.
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C during addition, then room temperature | Minimizes side reactions like polymerization and controls the exothermic reaction.[3] |
| Solvent | Anhydrous aprotic solvent (e.g., DCM, Toluene) | Prevents hydrolysis of chloroacetyl chloride.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and polymerization of 2-methylaniline. |
| Base | 1.1 equivalents (e.g., Triethylamine) | Neutralizes HCl byproduct and drives the reaction to completion.[17] |
| Reagent Purity | High purity, freshly distilled 2-methylaniline | Reduces the likelihood of side reactions from impurities. |
References
- 1. Polymerization of 2-methylaniline and 2-methoxyaniline in water/pentane biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.info [ijpsr.info]
- 7. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. differencebetween.com [differencebetween.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
Technical Support Center: A Guide to the Solution Stability of 2-chloro-N-(2-methylphenyl)acetamide
Welcome to the technical support resource for 2-chloro-N-(2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Understanding and controlling the stability of this molecule in solution is paramount for ensuring the reproducibility, accuracy, and integrity of your results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate potential stability challenges.
Section 1: Understanding the Chemical Vulnerabilities of this compound
To effectively troubleshoot stability, one must first understand the molecule's inherent chemical characteristics. This compound possesses two primary sites that are susceptible to degradation under common laboratory conditions.
Q1: What are the primary chemical groups in this compound that are susceptible to degradation?
The two main points of vulnerability in the this compound structure are:
-
The Amide Bond: The amide linkage (-CONH-) is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can cleave the molecule.
-
The α-Chloro Group: The chlorine atom attached to the carbon adjacent to the carbonyl group (the α-carbon) is a good leaving group. It is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles present in the solution (e.g., water, hydroxide ions, or buffer components).
Caption: Key reactive sites on the this compound molecule.
Section 2: Frequently Asked Questions (FAQs) on Common Stability Issues
This section addresses the most common observations and queries from researchers working with this compound solutions.
Q2: My stock solution of this compound, prepared in DMSO, has turned slightly yellow after a week at room temperature. What is the likely cause?
The appearance of a yellow color is a common indicator of degradation. While the exact chromophore may be complex, it often results from the formation of minor degradation products or impurities. Storing solutions at room temperature, even in a relatively stable solvent like DMSO, can lead to slow degradation over time. It is recommended to store stock solutions at low temperatures (2-8°C or -20°C) and protect them from light to minimize this effect.[1]
Q3: I am observing new, smaller peaks in my HPLC chromatogram when analyzing a solution that was stored for 24 hours in my aqueous mobile phase. What could these peaks be?
These new peaks are almost certainly degradation products. Aqueous environments, especially if they are not pH-neutral, can promote hydrolysis of the amide bond or substitution of the chlorine atom. This underscores the importance of analyzing samples promptly after preparation or using a sample manager/autosampler with cooling capabilities. The degradation products could include N-(2-methylphenyl)acetamide (from dechlorination) or 2-hydroxy-N-(2-methylphenyl)acetamide (from hydrolysis of the C-Cl bond).
Q4: How does pH impact the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 4): Can catalyze the hydrolysis of the amide bond, although this is typically slower than base-catalyzed hydrolysis.
-
Neutral Conditions (pH ≈ 7): The compound is generally most stable at or near neutral pH.
-
Basic Conditions (pH > 8): Strongly promotes the hydrolysis of the amide bond and can also accelerate the nucleophilic substitution of the chlorine atom by hydroxide ions.[2]
Q5: What is the recommended solvent for preparing a stable stock solution for long-term storage?
For long-term storage, a non-aqueous, aprotic solvent is preferred. Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are excellent choices.[3] Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions, slowly replacing the chlorine atom. Always use high-purity, anhydrous grade solvents.
Q6: Is it necessary to protect solutions of this compound from light and elevated temperatures?
Yes. As with many aromatic compounds, there is a risk of photodegradation upon exposure to UV light.[4] Thermal degradation can also occur. To ensure maximum stability, solutions should be stored in amber vials or wrapped in foil to protect from light, and kept at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term).
Section 3: Troubleshooting Guide: A Workflow for Investigating and Solving Stability Problems
When you suspect instability, a systematic approach is required to identify the cause and establish stable working conditions. This process, known as a forced degradation study, is a cornerstone of pharmaceutical development and is mandated by regulatory bodies like the ICH.[5][6]
Caption: A systematic workflow for troubleshooting stability issues.
Step 1: Protocol for a Forced Degradation Study
This protocol provides a framework to intentionally stress this compound to rapidly identify potential degradation pathways and products.[7] The goal is to achieve 5-20% degradation, which is sufficient to produce detectable degradant peaks without destroying the parent compound entirely.[7]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, calibrated
-
Thermostatic oven
-
Photostability chamber (ICH Q1B compliant) or a UV lamp
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of ~50 µg/mL for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH (start with milder base).
-
Incubate at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl and dilute with mobile phase to ~50 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[8]
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute with mobile phase to ~50 µg/mL.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in an oven at 80°C for 24 hours.
-
Cool and dilute with mobile phase to ~50 µg/mL.
-
-
Photodegradation:
-
Place 1 mL of the stock solution in a transparent vial.
-
Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5]
-
Simultaneously, run a dark control (same solution wrapped in foil).
-
Dilute with mobile phase to ~50 µg/mL.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to a freshly prepared, unstressed control.
| Stress Condition | Reagent/Parameter | Typical Duration & Temperature | Primary Degradation Pathway Targeted |
| Acidic Hydrolysis | 1 M HCl | 2 hours @ 60°C | Amide Bond Cleavage |
| Basic Hydrolysis | 0.1 M NaOH | 1 hour @ RT | Amide Bond Cleavage, C-Cl Substitution |
| Oxidation | 3% H₂O₂ | 6 hours @ RT | Oxidation of the aromatic ring or methyl group |
| Thermal | Heat | 24 hours @ 80°C | General thermal decomposition |
| Photolytic | UV/Visible Light | Per ICH Q1B | Photochemical reactions (e.g., free radical) |
Step 2: Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[6] Reverse-phase HPLC is the standard technique.[9]
Objective: To separate this compound from its potential degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and is MS-compatible.[9] |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B | A gradient is crucial to elute both the parent compound and potentially more polar or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 240 nm | Wavelength where the aromatic system is expected to have strong absorbance. |
| Injection Volume | 10 µL | |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Section 4: Potential Degradation Pathways
Based on the forced degradation study, you can hypothesize the structure of the observed degradation products. The two most probable pathways are hydrolysis and dehalogenation.
Caption: Primary degradation pathways for this compound.
-
Hydrolysis of the C-Cl Bond: The chlorine atom is displaced by a hydroxyl group from water or hydroxide ions, forming 2-hydroxy-N-(2-methylphenyl)acetamide . This is a common nucleophilic substitution reaction.
-
Hydrolysis of the Amide Bond: Under more forceful acidic or basic conditions, the amide bond can be cleaved, yielding o-toluidine and chloroacetic acid .[2]
To confirm the identity of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique, as it provides the molecular weight of each eluted peak, allowing for structural confirmation.[10]
Section 5: Summary of Recommendations for Stable Solution Preparation and Storage
| Parameter | Recommendation | Justification |
| Solvent | Primary: Anhydrous DMSO or Acetonitrile.Aqueous: Use freshly prepared buffers. | Aprotic solvents prevent solvolysis. Fresh buffers minimize microbial growth and pH drift.[3] |
| pH (Aqueous) | Maintain pH between 6.0 and 7.5. | This is the range of maximum stability, minimizing acid/base-catalyzed hydrolysis. |
| Temperature | Long-term (>1 week): -20°C to -80°C.Short-term (<1 week): 2-8°C. | Reduces the rate of all chemical degradation reactions.[1] |
| Light | Store in amber vials or wrap clear vials in foil. | Prevents potential photodegradation from UV and ambient light.[5] |
| Handling | Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles. | Minimizes exposure to destabilizing conditions and prevents concentration changes due to solvent evaporation. |
References
- 1. This compound CAS#: 37394-93-7 [m.chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ijisrt.com [ijisrt.com]
- 9. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted starting materials from 2-chloro-N-(2-methylphenyl)acetamide
Technical Support Center: Purification of 2-chloro-N-(2-methylphenyl)acetamide
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable intermediate in high purity. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting & FAQs
Q1: My crude product is a brown oil or a sticky solid that won't crystallize. What is the likely cause and how do I fix it?
Answer: This is a common issue and typically points to the presence of unreacted 2-methylaniline (o-toluidine). 2-methylaniline is a liquid at room temperature and can act as an oily impurity, preventing the crystalline lattice of your solid amide product from forming correctly.[1]
The Causality: The synthesis of this compound involves the reaction of a basic amine (2-methylaniline) with an acyl chloride (chloroacetyl chloride).[2][3] If the stoichiometry is not perfect or the reaction does not go to completion, residual 2-methylaniline will remain.
The Solution: Acid-Base Extraction. The most effective way to remove a basic impurity like 2-methylaniline is through a liquid-liquid extraction with a dilute acid, such as 1 M hydrochloric acid (HCl).[4][5]
-
Mechanism: The acid protonates the basic amino group (-NH₂) of 2-methylaniline, converting it into the corresponding ammonium salt (2-methylanilinium chloride). This salt is ionic and therefore highly soluble in the aqueous layer. Your product, this compound, is a neutral amide and will remain in the organic layer.[6] This allows for a clean separation using a separatory funnel.
A detailed protocol for this procedure is provided in the "Key Protocols" section below.
Q2: After the acidic wash, my product is still not pure. What other impurities could be present?
Answer: If you've successfully removed the unreacted amine, the next most likely impurity is chloroacetic acid.
The Causality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if any moisture is present in the reaction setup (e.g., in the solvent or from ambient air).[7][8] This hydrolysis reaction produces chloroacetic acid.
The Solution: Mild Base Wash. A subsequent wash with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, will remove the acidic impurity.
-
Mechanism: The basic sodium bicarbonate will deprotonate the carboxylic acid group (-COOH) of chloroacetic acid, forming sodium chloroacetate. This salt is water-soluble and will be extracted into the aqueous layer, while your neutral amide product remains in the organic phase.[5] It is crucial to use a weak base like sodium bicarbonate; a strong base like sodium hydroxide (NaOH) could potentially hydrolyze your desired amide product.
Q3: I've performed the acidic and basic washes, but my product purity (by TLC/NMR) is still suboptimal. What is the definitive final purification step?
Answer: Recrystallization is the gold standard for purifying solid organic compounds and should be your final step. This technique separates the desired compound from any remaining minor impurities based on differences in their solubility in a chosen solvent system at different temperatures.
The Causality: An ideal recrystallization solvent will dissolve your product completely at an elevated temperature (near the solvent's boiling point) but will dissolve it poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).
The Solution: Recrystallization from Ethanol or Ethanol/Water. For many N-aryl acetamides, ethanol or a mixed solvent system of ethanol and water is highly effective.[2][9]
-
Solvent Selection: The product, this compound, is generally soluble in alcohols like ethanol, especially when hot, and less soluble when cold. If the product is too soluble in pure ethanol even at low temperatures, adding water (an anti-solvent) dropwise to the hot solution until it just becomes cloudy (the cloud point), then re-clarifying with a drop of ethanol, can induce crystallization upon cooling.
A detailed protocol for recrystallization is provided below.
Q4: How can I quickly check if my starting materials have been removed?
Answer: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring reaction progress and assessing purity.
The Solution: Comparative TLC Analysis.
-
Spot a TLC plate with three separate lanes:
-
Lane 1: A sample of your starting material, 2-methylaniline.
-
Lane 2: A co-spot (a spot of 2-methylaniline directly on top of a spot of your crude product).
-
Lane 3: A spot of your crude product.
-
-
Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize the plate under a UV lamp. Your product, being an amide with an aromatic ring, should be UV active. 2-methylaniline is also UV active.
-
Interpretation: If your crude product spot (Lane 3) shows a second spot that has the same retention factor (Rf) as the 2-methylaniline spot (Lane 1), then your product is contaminated with starting material. The goal of purification is to have only a single spot in the product lane.
Data Summary Table
For effective purification, understanding the physical properties of the compounds involved is critical.
| Compound | Formula | Mol. Weight ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Solubility |
| This compound (Product) | C₉H₁₀ClNO | 183.64 | ~117[10] | 326[11] | Soluble in ethanol, chloroform; Insoluble in water. |
| 2-Methylaniline (o-Toluidine) (Starting Material) | C₇H₉N | 107.15 | -21[1] | 199-200[12] | Liquid at RT, soluble in organic solvents, forms a soluble salt in aqueous acid.[13] |
| Chloroacetyl Chloride (Starting Material) | C₂H₂Cl₂O | 112.94 | -22[14] | 105-106[15] | Liquid at RT, reacts violently with water and alcohols.[7] |
| Chloroacetic Acid (Hydrolysis Impurity) | C₂H₃ClO₂ | 94.50 | 60-63[16] | 189[16] | Highly soluble in water, forms a soluble salt in aqueous base.[17][18] |
Key Protocols & Methodologies
Workflow for Purification of Crude this compound
The following diagram illustrates the logical workflow for purifying your crude product, guiding you from initial assessment to the final pure compound.
Caption: Decision workflow for purifying crude this compound.
Step-by-Step Protocol: Combined Extraction and Recrystallization
This protocol assumes your crude product has been worked up from the reaction and is dissolved in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
Part A: Liquid-Liquid Extraction
-
Transfer the organic solution containing your crude product to a separatory funnel of appropriate size.
-
Acid Wash: Add an equal volume of 1 M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate.
-
Drain the lower aqueous layer. Repeat the acid wash one more time to ensure complete removal of the amine.
-
Base Wash: Add an equal volume of 5% NaHCO₃ solution to the organic layer in the funnel. Shake gently at first (CO₂ gas will be evolved), venting frequently. Once the initial effervescence subsides, shake more vigorously.
-
Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove the bulk of the dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it sit for 10-15 minutes.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude solid product.
Part B: Recrystallization
-
Place the crude solid product into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture gently on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at boiling.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved. Characterize the final product by melting point, TLC, and/or NMR.
References
- 1. 2-methylaniline [stenutz.eu]
- 2. prepchem.com [prepchem.com]
- 3. N1-(4-CHLORO-2-METHYLPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsrc [chemsrc.com]
- 12. chembk.com [chembk.com]
- 13. 2-Methylaniline (o-Toluidine) - SYNTHETIKA [synthetikaeu.com]
- 14. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 15. Chloroacetyl chloride | 79-04-9 [chemicalbook.com]
- 16. Chloroacetic acid 99 79-11-8 [sigmaaldrich.com]
- 17. Chloroacetic acid - Wikipedia [en.wikipedia.org]
- 18. Chloroacetic Acid: Structure, Properties & Key Uses Explained [vedantu.com]
Technical Support Center: Scaling Up the Synthesis of 2-chloro-N-(2-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges, ensuring a robust and efficient process.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically involves the acylation of 2-methylaniline (o-toluidine) with chloroacetyl chloride.[1] While this reaction is straightforward on a lab scale, scaling up presents several challenges that can impact yield, purity, and safety. These include managing the exothermic nature of the reaction, controlling side product formation, and ensuring effective purification of the final product.
Reaction Scheme:
References
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(2-methylphenyl)acetamide
Welcome to the dedicated technical support resource for the synthesis of 2-chloro-N-(2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important N-acylation reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction outcomes, enhance yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a nucleophilic acyl substitution reaction, specifically an N-acylation. It involves the reaction of 2-methylaniline (o-toluidine) with chloroacetyl chloride.[1][2] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4]
Q2: Why is a catalyst or base necessary for this reaction?
The reaction between an amine and an acid chloride produces one equivalent of HCl.[4] This acid can protonate the starting 2-methylaniline, rendering its lone pair of electrons unavailable for nucleophilic attack and effectively halting the reaction.[3][5] A base is added to scavenge this HCl, ensuring that the 2-methylaniline remains a free, nucleophilic amine.[3][4]
Q3: What are the common catalysts and bases used for this acylation?
A range of bases can be employed, from simple inorganic bases to more sophisticated organic catalysts. The choice often depends on the desired reaction conditions and the reactivity of the substrates.
-
Inorganic Bases: Sodium hydroxide (NaOH), sodium carbonate (K₂CO₃), and sodium acetate are often used in aqueous or biphasic systems, characteristic of the Schotten-Baumann reaction.[6][7]
-
Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common organic bases used in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2]
-
Nucleophilic Catalysts: 4-(Dimethylaminopyridine) (DMAP) is a highly efficient nucleophilic catalyst that can significantly accelerate the reaction, especially when dealing with sterically hindered anilines or less reactive acylating agents.[8][9]
Q4: How does the steric hindrance of the ortho-methyl group in 2-methylaniline affect the reaction?
The methyl group at the ortho position of the aniline ring presents a significant steric barrier. This hindrance can impede the approach of the chloroacetyl chloride to the nucleophilic nitrogen atom, potentially leading to slower reaction rates and lower yields compared to the acylation of unhindered anilines like aniline itself.[10] Overcoming this steric challenge is a key aspect of optimizing this reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Potential Causes and Solutions:
-
Cause 1: Inactive Nucleophile due to Protonation.
-
Explanation: As mentioned in the FAQs, the HCl generated will protonate the starting amine, making it non-nucleophilic.
-
Solution: Ensure the addition of at least one equivalent of a suitable base. For sterically hindered anilines, a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like DIPEA or an inorganic base is recommended.[1][5]
-
-
Cause 2: Insufficient Reactivity to Overcome Steric Hindrance.
-
Explanation: The ortho-methyl group slows down the rate of acylation.
-
Solution 1: Employ a Nucleophilic Catalyst. The use of a catalytic amount (1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) can dramatically increase the reaction rate. DMAP functions by first reacting with chloroacetyl chloride to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.[8][11]
-
Solution 2: Increase Reaction Temperature. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can provide the necessary activation energy. However, this should be done with caution and monitored by Thin Layer Chromatography (TLC) to avoid the formation of side products.[5]
-
-
Cause 3: Hydrolysis of Chloroacetyl Chloride.
-
Explanation: Chloroacetyl chloride is highly reactive and moisture-sensitive. It can readily hydrolyze to chloroacetic acid, especially if the reaction is run under non-anhydrous conditions or with aqueous bases.[12]
-
Solution: Use anhydrous solvents and reagents when employing organic bases like TEA or DIPEA. If using Schotten-Baumann conditions (aqueous base), ensure vigorous stirring to maximize the reaction rate between the amine and the acid chloride, which are in the organic phase, thereby outcompeting the hydrolysis reaction.[13][14]
-
Problem 2: Formation of Multiple Products (Impure Sample on TLC)
Potential Causes and Solutions:
-
Cause 1: Unreacted Starting Material.
-
Explanation: The most common impurity is unreacted 2-methylaniline, often due to incomplete reaction.
-
Solution:
-
Monitor the reaction: Use TLC to track the consumption of the starting material.
-
Increase reaction time: Allow the reaction to stir for a longer period.
-
Optimize stoichiometry: Use a slight excess of chloroacetyl chloride (e.g., 1.1 equivalents).[5]
-
Enhance reactivity: Consider the addition of a catalyst like DMAP.[8]
-
-
-
Cause 2: Diacylation.
-
Explanation: Although less common with primary anilines under controlled conditions, it's possible for the initially formed amide to be acylated again, particularly under harsh conditions or with a large excess of the acylating agent.
-
Solution: Maintain careful stoichiometric control of the chloroacetyl chloride. Avoid excessive heating.
-
-
Cause 3: Side Reactions Involving the Chloro-group.
-
Explanation: The product itself contains a reactive C-Cl bond. Under certain conditions, especially with prolonged heating or in the presence of strong nucleophiles, intermolecular reactions can occur, leading to oligomerization or other side products.
-
Solution: Maintain a controlled reaction temperature and avoid excessively long reaction times once the starting material is consumed (as monitored by TLC).
-
Problem 3: Difficulty in Product Purification
Potential Causes and Solutions:
-
Cause 1: Co-precipitation of Starting Materials and Product.
-
Explanation: The product and unreacted 2-methylaniline may have similar solubilities in some solvent systems, making purification by simple recrystallization challenging.
-
Solution: Aqueous Work-up.
-
After the reaction is complete, quench the reaction mixture with water.
-
If an organic solvent was used, separate the layers.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 2-methylaniline by forming its water-soluble salt.
-
Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
-
Cause 2: Oiling Out During Recrystallization.
-
Explanation: The product may separate as an oil rather than a crystalline solid during recrystallization if the cooling is too rapid or the solvent is not ideal.
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[15][16] For this compound, ethanol or a mixture of ethanol and water is often effective.[17] Toluene or hexane mixtures can also be explored.[18]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize product recovery.[16]
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization.
-
-
Data and Protocols
Catalyst and Base Selection Summary
| Catalyst/Base | Type | Typical Solvent(s) | Key Advantages | Considerations |
| NaOH / K₂CO₃ | Inorganic Base | Water/Organic (Biphasic) | Inexpensive, environmentally friendly solvent (water).[13] | Risk of acyl chloride hydrolysis; requires vigorous stirring.[14] |
| Triethylamine (TEA) | Organic Base | DCM, THF, Dioxane | Good for anhydrous conditions. | Can form triethylammonium chloride salts that may complicate work-up. |
| DIPEA | Non-nucleophilic Base | DCM, THF | Sterically hindered, reducing potential side reactions.[1] | More expensive than TEA. |
| 4-DMAP | Nucleophilic Catalyst | DCM, THF, Acetonitrile | Dramatically increases reaction rates, especially for hindered amines.[8] | Toxic; should be used in catalytic amounts with a stoichiometric base. |
| DBU | Non-nucleophilic Base | THF | A strong, non-nucleophilic base that can drive the reaction to completion.[19][20] | Can promote elimination reactions in other contexts. |
Experimental Protocols
Protocol 1: General Synthesis using a Non-Nucleophilic Base [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture.
Protocol 2: DMAP-Catalyzed Synthesis for Hindered Anilines
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-methylaniline (1.0 eq), a stoichiometric base such as triethylamine (1.2 eq), and a catalytic amount of 4-DMAP (0.05 eq) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature, monitoring completion by TLC. The reaction is often significantly faster than the uncatalyzed version.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Reaction Mechanism
Caption: The N-acylation proceeds via a nucleophilic addition-elimination mechanism.
DMAP Catalytic Cycle
Caption: DMAP accelerates acylation by forming a highly reactive intermediate.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common reaction issues.
References
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. reddit.com [reddit.com]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ijpsr.info [ijpsr.info]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Introduction
The chloroacetamide functional group is a cornerstone in the molecular architecture of numerous compounds vital to both agriculture and medicine. Characterized by a reactive C-Cl bond, this moiety serves as a powerful electrophile, enabling these molecules to covalently interact with biological targets. This guide focuses on 2-chloro-N-(2-methylphenyl)acetamide, a representative member of the N-aryl chloroacetamide family, and provides a comparative analysis with its structurally related and commercially significant analogs.
Through this comparative lens, we will explore a spectrum of compounds, from widely used herbicides like Alachlor, Butachlor, and Metolachlor to key pharmaceutical intermediates such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, a precursor to the local anesthetic Lidocaine.[1][2][3] The objective is to dissect the subtle yet critical influence of structural modifications on their synthesis, physicochemical characteristics, and biological mechanisms of action. For researchers in agrochemical discovery and pharmaceutical development, understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation molecules with enhanced efficacy and safety profiles.
Part 1: Comparative Synthesis Strategies
The synthesis of N-aryl-2-chloroacetamides is predominantly achieved through a direct and efficient acylation reaction. The foundational process involves the nucleophilic attack of a substituted aniline on the electrophilic carbonyl carbon of chloroacetyl chloride.
The choice of aniline precursor is the primary determinant of the final product's identity. Variations in reaction conditions, such as the solvent and the use of an acid scavenger (typically a weak base like sodium acetate or a tertiary amine), are optimized to maximize yield and minimize the formation of byproducts, such as double acylated products or unwanted side reactions involving the chloroacetyl group.
Caption: General workflow for the synthesis of N-Aryl-2-chloroacetamides.
Synthesis of Key Compounds
The general synthetic principle is adapted for each specific compound, with modifications primarily in the aniline starting material and sometimes in the subsequent N-alkylation steps for more complex herbicides.
| Compound | Aniline Precursor | Key Reactants | Typical Synthesis Approach | Reference |
| This compound | 2-Methylaniline | Chloroacetyl chloride | Direct acylation of 2-methylaniline. | [4] |
| Alachlor | 2,6-Diethylaniline | Chloroacetyl chloride, Paraformaldehyde | Multi-step process involving reaction with paraformaldehyde followed by acylation with chloroacetyl chloride.[5] | [5][6] |
| Butachlor | 2,6-Diethylaniline | Chloroacetyl chloride, Butylating agent | Two-step process: chloroacetylation of 2,6-diethylaniline, followed by reaction with a butylating agent like chloromethyl butyl ether.[7] | [7][8] |
| Metolachlor | 2-Ethyl-6-methylaniline | Chloroacetyl chloride, Methoxyacetone | Condensation with methoxyacetone to form an imine, which is then hydrogenated and acetylated with chloroacetyl chloride.[9][10] | [9][10][11] |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-Dimethylaniline | Chloroacetyl chloride | Direct acylation of 2,6-dimethylaniline.[12] | [1][12] |
Part 2: Physicochemical Properties and Structure-Activity Relationship (SAR)
The substitution pattern on the N-phenyl ring and the nature of any additional substituents on the nitrogen atom profoundly influence the molecule's physicochemical properties. These properties, in turn, dictate the compound's solubility, lipophilicity, environmental mobility, and ability to interact with its biological target.[13]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Key Structural Features |
| This compound | C₉H₁₀ClNO | 183.63 | 108-110 | Low | Single methyl group at ortho position. |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 39.5-41.5 | 242 mg/L | Two ethyl groups at ortho positions; N-methoxymethyl group. |
| Butachlor | C₁₇H₂₆ClNO₂ | 311.85 | Oily Liquid | 20 mg/L[14] | Two ethyl groups at ortho positions; N-butoxymethyl group. |
| Metolachlor | C₁₅H₂₂ClNO₂ | 283.79 | Oily Liquid | 488 mg/L | Ortho-ethyl and ortho-methyl groups; N-(2-methoxy-1-methylethyl) group. |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | 197.66 | 150-151[1] | Insoluble | Two methyl groups at ortho positions. |
Analysis of Structural Impact:
-
Lipophilicity: The addition of alkyl and alkoxyalkyl groups, such as the N-butoxymethyl group in Butachlor, significantly increases lipophilicity compared to the simpler this compound. This property is crucial for the compound's ability to cross plant cuticles and cell membranes but can also influence its persistence in soil and potential for bioaccumulation.[13]
-
Steric Hindrance: The presence of bulky substituents at the ortho positions of the phenyl ring (e.g., ethyl groups in Alachlor and Butachlor) restricts the rotation around the N-aryl bond. This steric hindrance is a critical factor for herbicidal activity, as it helps to lock the molecule into a biologically active conformation.[15]
-
N-Substituent: The nature of the substituent on the nitrogen atom is a key differentiator for herbicidal analogs. These groups (e.g., methoxymethyl in Alachlor, butoxymethyl in Butachlor) are crucial for optimizing uptake, translocation, and metabolic stability within the target plant.[16]
Part 3: Mechanism of Action and Biological Activity
Herbicidal Activity: Inhibition of VLCFA Elongase
The primary mode of action for herbicidal chloroacetamides like Alachlor, Butachlor, and Metolachlor is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[17][18][19] VLCFAs (fatty acids with more than 18 carbons) are essential building blocks for various cellular components, including membranes, cuticle waxes, and suberin.
The chloroacetamide molecule acts as an alkylating agent.[20] It is believed to covalently bind to a critical sulfhydryl (-SH) group on the cysteine residue within the active site of VLCFA elongase enzymes.[17][21][22] This irreversible inhibition halts the elongation of fatty acid chains, leading to a cascade of downstream effects.
Caption: Mechanism of action of chloroacetamide herbicides via inhibition of VLCFA elongase.
The disruption of VLCFA synthesis prevents the proper formation of cell membranes and protective waxes, ultimately inhibiting cell division and expansion.[18] This leads to the characteristic symptoms in susceptible weeds, such as failed emergence from the soil and malformed, stunted growth of shoots and roots.[17][23]
Pharmaceutical and Other Biological Activities
In contrast to the herbicidal analogs, compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide serve as building blocks in pharmaceutical synthesis. Its structure is integral to the formation of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[3] Here, the chloroacetamide moiety is not the final pharmacophore but a reactive intermediate that allows for the subsequent addition of a diethylamine group.
Furthermore, the core N-phenylacetamide scaffold has been explored for a range of other biological activities, including:
-
Antimicrobial Activity: Various derivatives have demonstrated potential antibacterial and antifungal properties.[24][25][26]
-
Analgesic and Anti-inflammatory Activity: Some related structures are known nonsteroidal anti-inflammatory drugs (NSAIDs) or have been investigated for analgesic properties.[2][27]
-
Anticonvulsant and Antidepressant Activity: The N-phenylacetamide structure has been used as a template for designing agents with potential activity in the central nervous system.[4]
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.
Protocol 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This protocol details the direct acylation of 2,6-dimethylaniline, a foundational reaction for this class of compounds.
Materials:
-
2,6-Dimethylaniline (1.0 eq.)
-
Chloroacetyl chloride (1.1 eq.)
-
Glacial acetic acid (as solvent)
-
Sodium acetate (1.5 eq.)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask and dropping funnel
Procedure:
-
In a reaction flask, dissolve 2,6-dimethylaniline and sodium acetate in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add chloroacetyl chloride dropwise from a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical: slow addition prevents an exothermic runaway reaction and minimizes byproduct formation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly into a beaker of cold water with stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-chloro-N-(2,6-dimethylphenyl)acetamide.
-
Dry the final product under vacuum. Characterize by melting point and spectroscopic methods (NMR, IR).
Protocol 2: Evaluation of Lipophilicity via RP-TLC
This protocol uses Reversed-Phase Thin-Layer Chromatography (RP-TLC) to empirically determine the lipophilicity of the synthesized compounds, which is a key predictor of biological activity.[13]
Materials:
-
RP-18 F254s TLC plates
-
Methanol/water mixtures in various ratios (e.g., 80:20, 70:30, 60:40 v/v) as mobile phases
-
Solutions of test compounds in methanol (1 mg/mL)
-
Chromatography tank
-
UV lamp (254 nm)
Procedure:
-
Prepare a series of methanol/water mobile phases.
-
Saturate the chromatography tanks with the chosen mobile phase for 30 minutes before use. This ensures a uniform vapor phase and reproducible results.
-
Spot small volumes (1-2 µL) of the test compound solutions onto the baseline of the RP-TLC plates.
-
Develop the plates in the saturated tanks until the solvent front reaches approximately 1 cm from the top edge.
-
Remove the plates, mark the solvent front, and allow them to dry completely.
-
Visualize the spots under a UV lamp and mark their centers.
-
Calculate the Retention factor (Rf) for each compound in each mobile phase using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Calculate the RM value using the formula: RM = log[(1/Rf) - 1].
-
Plot RM values against the percentage of methanol in the mobile phase. Extrapolate the linear regression to 0% methanol (100% water) to determine the RM0 value, which serves as a reliable, experimentally derived measure of lipophilicity for comparison.
Conclusion
The comparative analysis of this compound and its related compounds reveals a clear and compelling narrative of structure-driven function. Simple modifications to the N-aryl ring and the N-substituent dramatically alter the molecule's destiny, guiding it down a path toward either a potent herbicide or a critical pharmaceutical precursor.
For agrochemical researchers, the key takeaways are the importance of ortho-substitution on the phenyl ring for steric hindrance and the role of the N-alkoxyalkyl side chain in modulating herbicidal efficacy. For pharmaceutical scientists, this class of compounds exemplifies the utility of a reactive handle—the chloroacetyl group—as a versatile tool for building more complex molecular architectures. The principles of synthesis, the influence of physicochemical properties, and the divergent mechanisms of action discussed herein provide a foundational guide for the rational design and development of novel, targeted molecules in diverse scientific fields.
References
- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. apicule.com [apicule.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alachlor (Ref: CP 50144 ) [sitem.herts.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
- 9. Metolachlor - Wikipedia [en.wikipedia.org]
- 10. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 13. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]
- 14. chembk.com [chembk.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 22. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lasso / alachlor | CALS [cals.cornell.edu]
- 24. irejournals.com [irejournals.com]
- 25. biosynth.com [biosynth.com]
- 26. ijpsr.info [ijpsr.info]
- 27. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Chloroacetamide Herbicides: Situating 2-chloro-N-(2-methylphenyl)acetamide in a Class of Agricultural Mainstays
For researchers, scientists, and professionals in drug and agrochemical development, a deep understanding of structure-activity relationships and the comparative performance of chemical classes is paramount. This guide provides a detailed comparison of key chloroacetamide herbicides, a class of compounds fundamental to modern agriculture. While direct, extensive experimental data on the herbicidal efficacy of 2-chloro-N-(2-methylphenyl)acetamide is not widely available in peer-reviewed literature, its structural characteristics allow for an informed discussion of its potential properties in relation to its well-documented and commercially significant analogues: metolachlor, alachlor, acetochlor, and butachlor. This guide will delve into the established mechanisms, performance data, and safety profiles of these major chloroacetamides, thereby providing a robust framework for evaluating related compounds.
The Chloroacetamide Class: A Mechanistic Overview
Chloroacetamide herbicides are primarily pre-emergence herbicides, valued for their effectiveness against annual grasses and some small-seeded broadleaf weeds in a variety of major crops like corn, soybeans, cotton, and rice.[1] Their mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] This inhibition disrupts the formation of essential lipids and other molecules required for cell membrane integrity and early seedling growth, ultimately leading to the death of susceptible weeds before they emerge from the soil.[2][3]
The generalized mechanism of action for chloroacetamide herbicides is depicted below:
References
A Comparative In Vitro Cytotoxicity Analysis: 2-chloro-N-(2-methylphenyl)acetamide versus Alachlor
Introduction
In the realm of chemical safety assessment and drug development, understanding the cytotoxic potential of compounds is a critical early step. This guide provides a detailed comparative analysis of the in vitro cytotoxicity of two chloroacetamide compounds: 2-chloro-N-(2-methylphenyl)acetamide and the widely studied herbicide, Alachlor. While Alachlor has been the subject of numerous toxicological studies, data on this compound is sparse. This guide, therefore, presents a comprehensive experimental framework for evaluating and comparing their cytotoxic profiles, utilizing established methodologies. The data for this compound presented herein is hypothetical and projected based on the known toxicological profiles of structurally related chloroacetamides, offering a scientifically grounded predictive comparison.
Alachlor, a member of the chloroacetanilide family, has been used extensively as a herbicide to control annual grasses and broadleaf weeds.[1][2] Its mode of action in plants involves the inhibition of protein synthesis and root elongation.[1][2][3] However, concerns about its potential human health effects, including carcinogenicity, have led to restrictions on its use in many regions.[2][4] Toxicological studies have demonstrated that Alachlor can induce cytotoxicity and genotoxicity in various cell types.[5][6][7]
This compound is a structurally related chloroacetamide. While its specific biological activities and toxicological profile are not well-documented in publicly available literature, its chemical structure suggests the potential for similar mechanisms of toxicity to other chloroacetamides. This guide aims to provide a robust experimental strategy to directly compare its cytotoxic potential against the benchmark compound, Alachlor.
Experimental Design & Methodologies
To provide a comprehensive comparison, a multi-parametric approach to assess cytotoxicity is essential. This involves evaluating cell viability, cell membrane integrity, and the induction of apoptosis. The human hepatoblastoma cell line, HepG2, is selected for this study due to its metabolic capabilities and its frequent use in in vitro toxicology studies of herbicides.[5][8]
Experimental Workflow
The overall experimental workflow is designed to ensure robust and reproducible data.
Caption: Experimental workflow for the comparative cytotoxicity assessment.
Step-by-Step Protocols
1. Cell Culture and Compound Preparation:
-
Cell Line: Human Hepatoblastoma HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Compound Stock Solutions: Prepare 100 mM stock solutions of this compound and Alachlor in dimethyl sulfoxide (DMSO). Serially dilute in culture medium to achieve final desired concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.[9]
2. MTT Assay for Cell Viability:
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10][11]
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and expose the cells to various concentrations of this compound and Alachlor (e.g., 0, 50, 100, 250, 500, 800, 1000 µM) for 24 hours.
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3. LDH Assay for Cell Membrane Integrity:
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10][12]
-
Culture and treat HepG2 cells as described for the MTT assay.
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
4. Caspase-3/7 Assay for Apoptosis:
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Culture and treat HepG2 cells as described for the MTT assay in a white-walled 96-well plate.
-
After the 24-hour incubation, add a luminogenic caspase-3/7 substrate according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the untreated control.
Data Summary and Comparison
The following table summarizes the known cytotoxic effects of Alachlor on HepG2 cells and presents hypothetical, yet scientifically plausible, data for this compound. This hypothetical data is extrapolated based on the principle that structurally similar chloroacetamides often exhibit comparable, though not identical, toxicological profiles.
| Parameter | Alachlor (Experimental Data) | This compound (Hypothetical Data) |
| Cell Viability (MTT Assay) | ||
| IC50 (24h) | ~264 µM[5][8] | ~350 µM |
| Membrane Integrity (LDH Assay) | ||
| Significant LDH release | Observed at concentrations > 200 µM[5][8] | Expected at concentrations > 300 µM |
| Apoptosis (Caspase-3/7 Assay) | ||
| Caspase-3/7 Activation | Dose-dependent increase | Anticipated dose-dependent increase |
Discussion of Potential Mechanisms
The cytotoxic effects of chloroacetamides like Alachlor are often linked to their ability to induce oxidative stress and disrupt cellular homeostasis. The generation of reactive oxygen species (ROS) can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[12][13]
Caption: A simplified signaling pathway for chloroacetamide-induced apoptosis.
Based on the hypothetical data, this compound may exhibit a slightly lower cytotoxic potential compared to Alachlor, as suggested by the higher hypothetical IC50 value. However, the anticipated induction of LDH release and caspase activation suggests a similar mechanism of action involving membrane damage and programmed cell death. The difference in potency could be attributed to variations in cellular uptake, metabolic activation, or interaction with molecular targets, influenced by the specific chemical structure of each compound.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the comparative in vitro cytotoxicity assessment of this compound and Alachlor. By employing a battery of assays that probe different aspects of cellular health, a more complete picture of their cytotoxic potential can be obtained. While the data for this compound is presented hypothetically due to a lack of available literature, the proposed experimental design provides a clear path for its empirical determination. The findings from such a study would be invaluable for researchers, scientists, and drug development professionals in understanding the structure-activity relationships of chloroacetamides and in making informed decisions regarding their safety and potential therapeutic applications.
References
- 1. Alachlor - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. cals.cornell.edu [cals.cornell.edu]
- 4. pic.int [pic.int]
- 5. Cytotoxicity of chloroacetanilide herbicide alachlor in HepG2 cells independent of CYP3A4 and CYP3A7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxicity of alachlor on RTG-2 trout and SH-SY5Y human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of the herbicides alachlor and maleic hydrazide in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Cytotoxic Effect of Glyphosate Mixture Containing Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Chloro-N-(2-methylphenyl)acetamide Derivatives Against Bacterial Strains
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of new and effective therapeutic agents. Among these, derivatives of 2-chloro-N-phenylacetamide have emerged as a promising class of compounds with demonstrable antibacterial activity. This guide provides a comprehensive comparison of the efficacy of various 2-chloro-N-(2-methylphenyl)acetamide derivatives against a range of bacterial strains, supported by experimental data from multiple studies. We will delve into the synthetic approaches, comparative antibacterial activities, and the experimental protocols utilized to evaluate these compounds, offering researchers and drug development professionals a centralized resource to inform future work in this area.
Introduction to 2-Chloro-N-arylacetamide Derivatives
The N-phenylacetamide core structure is a key pharmacophore found in various biologically active compounds. The introduction of a chlorine atom at the alpha-carbon of the acetamide moiety, along with substitutions on the phenyl ring, has been shown to significantly influence the antimicrobial properties of these molecules.[1] This guide focuses specifically on derivatives of this compound and related N-arylacetamides, highlighting how structural modifications impact their efficacy against both Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Efficacy
The antibacterial activity of 2-chloro-N-arylacetamide derivatives has been evaluated against a panel of clinically relevant bacterial strains. The data presented below, compiled from several key studies, demonstrates the varying degrees of efficacy based on the specific substitutions on the aryl ring. The primary methods for assessing this activity are the disc diffusion and agar well diffusion assays, which measure the zone of inhibition around the tested compound.
Summary of In Vitro Antibacterial Activity
| Compound | Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 1 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Good potential | [1] |
| 2 | 2-chloro-N-(2-methoxyphenyl)acetamide | Escherichia coli | Not specified | [2] |
| Streptococcus pneumoniae | Not specified | [2] | ||
| Staphylococcus aureus | Not specified | [2] | ||
| Klebsiella pneumoniae | Not specified | [2] | ||
| 3 | 2-chloro-N-(4-phenylthiazol-2-yl) acetamide (4a) | Bacillus subtilis (Gram-positive) | Potent activity | [3] |
| Salmonella typhimurium (Gram-negative) | Potent activity | [3] | ||
| 4 | 2-chloro-N-(substituted phenylthiazol-2-yl) acetamide (4b) | Bacillus subtilis (Gram-positive) | Potent activity | [3] |
| Salmonella typhimurium (Gram-negative) | Potent activity | [3] | ||
| 5 | 2-chloro-N-(substituted phenylthiazol-2-yl) acetamide (4e) | Bacillus subtilis (Gram-positive) | Potent activity | [3] |
| Salmonella typhimurium (Gram-negative) | Potent activity | [3] | ||
| 6 | N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus (Gram-positive) | Effective | [4] |
| Methicillin-resistant S. aureus (MRSA) | Effective | [4] | ||
| Escherichia coli (Gram-negative) | Less effective | [4] | ||
| 7 | 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Acinetobacter baumannii | Moderate to high | [5][6] |
| Pseudomonas aeruginosa | Moderate to high | [5][6] | ||
| Staphylococcus aureus | Moderate to high (up to 23.5 mm) | [5][6] |
Note: The term "potent activity" indicates significant zones of inhibition as described in the source material, though specific measurements were not always provided in the abstracts. The efficacy of these compounds can be attributed to various structural features, with the presence of the chloro group often enhancing the antimicrobial effect.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antibacterial activity of 2-chloro-N-arylacetamide derivatives.
Synthesis of 2-Chloro-N-arylacetamide Derivatives
A common synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride.[7][8]
Step-by-Step Protocol:
-
Dissolve the desired aryl amine (0.02 mol) in a suitable solvent such as benzene or chloroform.[8][9]
-
In a separate flask, add chloroacetyl chloride (0.03 mol) to the same solvent, along with a few drops of a base like triethylamine (TEA) or pyridine to act as a catalyst and acid scavenger.[8][9]
-
Slowly add the aryl amine solution dropwise to the chloroacetyl chloride solution while stirring, often in an ice bath to control the exothermic reaction.[9]
-
After the addition is complete, reflux the reaction mixture for several hours (e.g., 2-4 hours).[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The resulting precipitate, the 2-chloro-N-arylacetamide derivative, is then filtered.[8]
-
Wash the solid product with the solvent and purify by recrystallization, typically from ethanol.[8]
-
Confirm the structure and purity of the synthesized compounds using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5]
Antibacterial Susceptibility Testing: Agar Diffusion Method
The agar diffusion method (including disc and well diffusion) is a widely used technique to qualitatively assess the antimicrobial activity of a compound.[5][7]
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Culture the test bacterial strains overnight at 37°C in a suitable broth medium (e.g., Luria Bertani for E. coli, Tryptic Soy Broth for C. albicans).[4] Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[4]
-
Prepare Agar Plates: Inoculate sterile Mueller-Hinton agar plates by evenly swabbing the surface with the prepared bacterial suspension.
-
Apply Test Compounds:
-
Disc Diffusion: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., 30 µL of a 0.1 g/mL solution in Ethyl acetate).[5] Place the impregnated discs onto the surface of the inoculated agar plates.
-
Agar Well Diffusion: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer. Add a specific volume (e.g., 100 µL) of the test compound solution at different concentrations (e.g., 25, 50, and 100 µg/mL) into the wells.[3]
-
-
Controls: Use a disc or well with the solvent alone as a negative control and a standard antibiotic (e.g., tetracycline, ampicillin, or gentamicin) as a positive control.[3][5][7]
-
Incubation: Incubate the plates at 37°C for 12-24 hours.[5][7]
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the disc or well where bacterial growth is inhibited, in millimeters (mm).
Visualizing the Workflow and Potential Mechanism
To better understand the experimental process and the potential mode of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the agar diffusion method.
Caption: Conceptual mechanism of action.
Concluding Remarks
The 2-chloro-N-arylacetamide scaffold represents a versatile platform for the development of novel antibacterial agents. The compiled data indicates that these compounds exhibit a broad spectrum of activity, with specific derivatives showing high potency against both Gram-positive and Gram-negative bacteria. The presence of the α-chloro group appears to be a critical determinant of their antibacterial efficacy.[1] Further research, including quantitative structure-activity relationship (QSAR) studies and investigation into their precise mechanisms of action, will be instrumental in optimizing these derivatives for potential therapeutic applications. The methodologies outlined in this guide provide a solid foundation for researchers to build upon in the ongoing search for new solutions to combat bacterial infections.
References
- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irejournals.com [irejournals.com]
- 6. irejournals.com [irejournals.com]
- 7. ijpsr.info [ijpsr.info]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-chloro-N-(2-methylphenyl)acetamide
Introduction: The Specificity Challenge in Chloroacetamide Analysis
2-chloro-N-(2-methylphenyl)acetamide belongs to the chloroacetamide class of compounds, a group widely utilized in agriculture as herbicides and in chemical synthesis.[1] Given their structural similarities, the ability to distinguish a single member of this family from others is a significant analytical challenge. Whether for environmental monitoring, metabolic studies, or assessing off-target biological effects, understanding the cross-reactivity of analytical methods and biological interactions is paramount.
The Chemical Foundation of Cross-Reactivity
Cross-reactivity, in both immunoassays and biological systems, is fundamentally driven by molecular recognition. For the chloroacetamide family, this recognition is influenced by two key structural features:
-
The Conserved Moiety: The N-chloroacetyl group is the common reactive center, responsible for the alkylating properties of these molecules.[2] This shared feature can be a source of cross-reactivity if it is the primary epitope recognized by an antibody or a binding site.
-
The Variable Substituent: The nature of the aromatic ring and its substituents (in this case, a 2-methylphenyl group) provides the unique chemical identity of each compound. These variations are the key to achieving specificity. Minor changes in the position or type of alkyl groups can significantly alter the molecule's shape and lipophilicity, affecting how it fits into an antibody's binding pocket.[3][4]
Below is a structural comparison of our target compound with other common chloroacetamide herbicides, illustrating the subtle yet critical differences.
Caption: Molecular structures of the target compound and common analogues.
Methodologies for Cross-Reactivity Assessment
A robust assessment relies on at least two distinct analytical principles. We advocate for a primary screen using a high-sensitivity immunoassay, followed by a confirmatory analysis using a high-specificity chromatographic method.
Primary Screening: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA is a powerful tool for high-throughput screening due to its sensitivity and simplicity.[5] For small molecules like this compound, a competitive format is employed. In this setup, the target analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of specific antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal, allowing for quantification.
Cross-reactivity is determined by running the same assay with potential cross-reactants at various concentrations and comparing their 50% inhibitory concentrations (IC50) to that of the target analyte.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Confirmatory Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase.[6] Its specificity is derived from the unique retention time of a compound under defined conditions. When coupled with a mass spectrometer (LC-MS), it provides an orthogonal layer of confirmation based on the mass-to-charge ratio of the molecule, making it the gold standard for analytical validation.
The primary reason for using HPLC as a confirmatory method is to ensure that the results from the immunoassay are not false positives caused by matrix effects or an unexpected, structurally similar compound. If the ELISA indicates the presence of the target analyte, HPLC can confirm its identity and provide a more accurate quantification.
Comparative Experimental Data
The following tables present representative data from a hypothetical cross-reactivity study.
Table 1: Immunoassay Cross-Reactivity Profile
The cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Structural Notes |
| This compound | 15.5 | 100% | Target Analyte |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide[7] | 310.2 | 5.0% | Additional methyl group at position 6. |
| Acetochlor | > 10,000 | < 0.15% | N-ethoxymethyl and 2-ethyl-6-methylphenyl groups.[8] |
| Alachlor | > 10,000 | < 0.15% | N-methoxymethyl and 2,6-diethylphenyl groups.[9] |
| Butachlor | > 10,000 | < 0.15% | N-butoxymethyl and 2,6-diethylphenyl groups.[10] |
| 2-chloro-N-phenylacetamide | 182.4 | 8.5% | Lacks the methyl group on the phenyl ring.[11] |
This data demonstrates high specificity of the hypothetical antibody to the target analyte, with minimal recognition of closely related chloroacetamides.
Table 2: HPLC Separation Profile
| Compound | Retention Time (min) |
| 2-chloro-N-phenylacetamide | 8.2 |
| This compound | 9.5 |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 10.8 |
| Acetochlor | 12.1 |
| Alachlor | 13.5 |
| Butachlor | 15.3 |
This data shows that all compounds are well-resolved by HPLC, allowing for unambiguous identification and quantification.
Caption: Orthogonal validation workflow using ELISA and HPLC.
Experimental Protocols
Protocol 1: Competitive ELISA
Objective: To determine the IC50 of this compound and its analogues.
-
Plate Coating: Dilute a specific monoclonal antibody against this compound to 2 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL/well of blocking buffer (1% BSA in PBS) to prevent non-specific binding. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each potential cross-reactant (e.g., from 0.1 to 10,000 ng/mL) in assay buffer (PBS with 0.1% BSA).
-
Add 50 µL of the standard/sample to the appropriate wells.
-
Add 50 µL of a pre-determined optimal concentration of HRP-conjugated this compound to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the wash step (Step 2).
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution (2 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot a standard curve of absorbance vs. log concentration. Determine the IC50 value for each compound.
Protocol 2: Reverse-Phase HPLC
Objective: To separate and quantify this compound and its analogues.[6]
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.
-
Sample Preparation: Dissolve standards and samples in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Injection: Inject 10 µL of each sample.
-
Analysis: Identify peaks by comparing retention times with pure standards. Quantify using a calibration curve generated from the standard solutions.
Conclusion and Expert Recommendations
The comprehensive assessment of cross-reactivity for this compound requires a multi-faceted approach. While immunoassays offer a highly sensitive primary screening method, their results must be interpreted with caution and validated by an orthogonal technique like HPLC-MS.[5][10] This dual-methodology approach creates a self-validating system that ensures the highest level of scientific integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Fingerprints of Substituted Chloroacetamides
Welcome to a detailed comparative analysis of substituted chloroacetamides through the lens of core spectroscopic techniques. This guide is crafted for researchers, scientists, and drug development professionals who routinely engage in the synthesis and characterization of these versatile molecules. Our focus extends beyond mere data presentation; we delve into the "why" behind the spectral features, offering insights grounded in fundamental chemical principles and extensive laboratory experience. The chloroacetamide scaffold is a privileged structure in medicinal chemistry, appearing in various compounds with biological activity, making its thorough characterization paramount.[1][2]
This guide is designed to be a self-validating resource. By understanding the expected spectroscopic behavior of substituted chloroacetamides, you can confidently interpret your own experimental data, troubleshoot anomalies, and accelerate your research and development efforts.
The Impact of Substitution on Spectroscopic Signatures: A Comparative Overview
The electronic and steric nature of substituents on the chloroacetamide molecule profoundly influences its interaction with electromagnetic radiation. This guide will systematically explore these effects across four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted chloroacetamides, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.
The proton NMR spectrum of a chloroacetamide derivative will typically display characteristic signals for the amide proton (N-H), the alpha-protons of the chloroacetyl group (Cl-CH₂), and the protons of the substituent(s).
A key feature to note is the restricted rotation around the C-N amide bond, which can lead to the observation of distinct signals for protons that might otherwise be considered equivalent.[3][4] For instance, in 2-chloroacetamide itself, the two amide protons can exhibit separate signals.[4][5][6]
-
Amide Proton (N-H): This proton typically appears as a broad singlet in the downfield region of the spectrum, often between δ 7.0 and 11.0 ppm. Its chemical shift is highly sensitive to the solvent, concentration, and the electronic nature of the N-substituent. Electron-withdrawing groups on the substituent will generally shift this peak further downfield.
-
α-Protons (Cl-CH₂): These protons are adjacent to both a chlorine atom and a carbonyl group, both of which are electron-withdrawing. Consequently, they are significantly deshielded and appear as a singlet (or a multiplet if coupled to other protons) typically in the range of δ 4.0 to 4.5 ppm.[1][5]
-
Substituent Protons: The chemical shifts and coupling patterns of the substituent protons will provide detailed information about the structure of that part of the molecule. For example, in N-(substituted phenyl)-2-chloroacetamides, the aromatic protons will exhibit characteristic splitting patterns depending on the substitution pattern (ortho, meta, para).[1]
Comparative ¹H NMR Data for Selected N-(substituted phenyl)-2-chloroacetamides:
| Substituent on Phenyl Ring | N-H (δ ppm) | Cl-CH₂ (δ ppm) | Aromatic Protons (δ ppm) | Reference |
| H | 10.489 | 4.286 | 7.285–7.571 | [1] |
| 4-CH₃ | ~10.3 | ~4.3 | ~7.1-7.5 | [1] |
| 4-Cl | 10.745 | 4.319 | 7.552–7.877 | [1] |
| 4-CN | ~10.9 | ~4.3 | ~7.7-7.9 | [1] |
| 3-CN | 10.745 | 4.339 | 7.552–8.094 | [1] |
| 4-OH | Not specified | 4.280 | 7.139–7.686 | [1] |
Note: Chemical shifts are reported for samples dissolved in CDCl₃ and are referenced to TMS.[1]
The ¹³C NMR spectrum provides complementary information about the carbon framework.
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and appears in the range of δ 164-170 ppm.[1]
-
α-Carbon (Cl-CH₂): The carbon atom bearing the chlorine is also significantly downfield, typically appearing around δ 43-44 ppm.[1]
-
Substituent Carbons: The chemical shifts of the carbons in the substituent group will be influenced by their electronic environment.
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In substituted chloroacetamides, the most prominent absorption bands are associated with the amide group.[3][7][8]
-
N-H Stretch: For primary amides (R-CO-NH₂), two distinct N-H stretching bands are observed in the range of 3180-3520 cm⁻¹.[8] Secondary amides (R-CO-NHR'), like many of the compounds discussed here, show a single N-H stretching band in the 3060-3500 cm⁻¹ region.[8][9] The position of this band is sensitive to hydrogen bonding.[8][10]
-
C=O Stretch (Amide I Band): This is a very strong and characteristic absorption that occurs in the range of 1630-1690 cm⁻¹.[7][8] Its frequency is influenced by the electronic effects of the substituents and hydrogen bonding.
-
N-H Bend (Amide II Band): This band, arising from a combination of N-H bending and C-N stretching, is observed in secondary amides between 1510-1570 cm⁻¹ and is typically strong.[8]
Comparative IR Data for the Amide Group:
| Vibrational Mode | Primary Amides (R-CO-NH₂) | Secondary Amides (R-CO-NHR') | Causality |
| N-H Stretch | Two bands (~3350 & 3180 cm⁻¹) | One band (~3300 cm⁻¹) | Symmetric and asymmetric stretching in primary amides vs. a single N-H bond in secondary amides. |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ | ~1650 cm⁻¹ | Resonance delocalization of the nitrogen lone pair lowers the C=O bond order. |
| N-H Bend (Amide II) | ~1620-1655 cm⁻¹ | ~1510-1570 cm⁻¹ | Coupling of N-H bending and C-N stretching vibrations. |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for IR sample preparation and data acquisition using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For chloroacetamides, a key diagnostic feature is the isotopic pattern of chlorine.
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[11][12][13] This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a chlorine atom.
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.
-
M+2 Peak: A peak at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak.[11][12][13] This 3:1 ratio of the M⁺ to M+2 peak is a definitive indicator of the presence of one chlorine atom in the ion.[11][12][13]
Illustrative Isotopic Pattern for a Chlorine-Containing Compound:
Caption: Idealized 3:1 intensity ratio for M⁺ and M+2 peaks in a mass spectrum of a monochlorinated compound.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Caption: A simplified workflow of an Electron Ionization Mass Spectrometry (EI-MS) experiment.
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For N-(substituted phenyl)-2-chloroacetamides, the absorption bands are primarily due to the electronic transitions within the substituted benzene ring.[14]
The position (λ_max) and intensity of these absorption bands are sensitive to the nature of the substituent on the phenyl ring and the solvent used.[14][15] Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift, although the effects can be complex.
Comparative UV-Vis Data for N-(4-substituted phenyl)-2-chloroacetamides in Ethanol:
| Substituent | λ_max (nm) | Reference |
| H | ~240 | [14] |
| OCH₃ | ~245 | [14] |
| Cl | ~248 | [14] |
| CN | ~260 | [14] |
Note: This data is illustrative and λ_max values can vary with solvent.
Experimental Protocol for UV-Vis Spectroscopy
Caption: Standard workflow for acquiring a UV-Vis spectrum.
Conclusion
The comprehensive spectroscopic analysis of substituted chloroacetamides is a multi-faceted process, with each technique providing a unique and complementary piece of the structural puzzle. By understanding the principles outlined in this guide and comparing experimental data to the provided examples, researchers can confidently and efficiently characterize these important molecules. The interplay between substituent effects and spectral output underscores the importance of a holistic analytical approach in modern chemical research.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three .. [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. Answered: The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60 ppm. What protons give rise to each signal? Explain why three… | bartleby [bartleby.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Assessing the Genotoxicity of 2-chloro-N-(2-methylphenyl)acetamide and its Analogs: A Comparative Guide
This guide provides a comprehensive framework for assessing the genotoxicity of 2-chloro-N-(2-methylphenyl)acetamide and its structural analogs. As the development of novel chemical entities in pharmaceuticals and other industries accelerates, a robust understanding of their potential to induce genetic damage is paramount for ensuring human and environmental safety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for genotoxicity assessment. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for comparative analysis of analog series.
The Imperative for Genotoxicity Assessment of Chloroacetamide Derivatives
Chloroacetamide herbicides and their derivatives are a class of compounds that have seen widespread use and, consequently, have come under scrutiny for their potential health effects.[1] While direct and comprehensive genotoxicity data for this compound is not extensively available in the public domain, studies on structurally related compounds, such as the herbicide acetochlor, have indicated potential for cytotoxicity and DNA damage.[1][2][3] For instance, acetochlor and its metabolites have been shown to induce DNA breakage in HepG2 cells, as measured by the comet assay.[1][2][3] This underscores the necessity of a systematic approach to evaluating the genotoxic potential of new analogs within this chemical class.
The core principle of genotoxicity testing is to ascertain a compound's ability to directly or indirectly damage DNA, which can lead to mutations and potentially cancer. A standard battery of tests is typically employed to cover different genotoxic endpoints, including gene mutations, chromosomal aberrations, and DNA strand breaks.
A Multi-Faceted Approach to Genotoxicity Assessment
A comprehensive assessment of genotoxicity relies on a battery of in vitro and in vivo assays that probe different mechanisms of DNA damage. For the initial screening and comparative analysis of this compound and its analogs, a well-established in vitro testing battery is recommended, comprising:
-
The Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.
-
The in vitro Micronucleus Test: To identify chromosomal damage (clastogenicity and aneugenicity).
-
The in vitro Comet Assay: To quantify DNA strand breaks.
The selection of these assays is rooted in their ability to provide complementary information on the genotoxic potential of a test compound.
The Role of Metabolic Activation
A critical consideration in the genotoxicity testing of many organic compounds, including chloroacetamides, is the role of metabolic activation. The parent compound may not be genotoxic itself, but can be converted into reactive, DNA-damaging metabolites by enzymes in the liver. Therefore, in vitro genotoxicity assays are typically conducted both in the absence and presence of an exogenous metabolic activation system, most commonly a rat liver S9 fraction.
Comparative Genotoxicity Data of Chloroacetamide Analogs
To illustrate the comparative assessment of genotoxicity, the following table summarizes hypothetical data for this compound and a series of its analogs. This data is for illustrative purposes to demonstrate how results from the different assays can be tabulated for comparative analysis.
| Compound | Structure | Ames Test (TA98, +S9) Fold Induction | In Vitro Micronucleus Test (% Micronucleated Cells, +S9) | Comet Assay (% Tail DNA, +S9) |
| This compound | 1.2 | 2.5 | 5.1 | |
| Analog A: 2-chloro-N-(2,6-dimethylphenyl)acetamide | 3.5 | 8.9 | 15.3 | |
| Analog B: 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (Acetochlor Metabolite) | 4.1[1] | 10.2 | 18.7[1][2] | |
| Analog C: 2-chloro-N-(4-methylphenyl)acetamide | 1.5 | 3.1 | 6.8 |
Note: The data presented in this table for this compound and its analogs (A and C) are hypothetical and for illustrative purposes only. The data for Analog B is based on findings for a related chloroacetamide.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key genotoxicity assays. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the reliability of the results.
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Experimental Workflow:
Caption: Workflow of the Ames Test for mutagenicity assessment.
Detailed Protocol:
-
Strain Selection and Preparation:
-
Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Grow overnight cultures of the selected strains in nutrient broth at 37°C with shaking.
-
-
Preparation of Test Solutions:
-
Prepare a range of concentrations of the test compound and its analogs in a suitable solvent (e.g., DMSO).
-
Prepare positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA98 with S9).
-
Prepare the S9 mix according to standard protocols.
-
-
Assay Procedure (Plate Incorporation Method):
-
To sterile test tubes, add in the following order:
-
2 mL of molten top agar (at 45°C).
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound solution (or control).
-
0.5 mL of S9 mix (for metabolic activation) or buffer.
-
-
Vortex the tubes gently and pour the contents onto minimal glucose agar plates.
-
Allow the top agar to solidify.
-
-
Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.[4]
-
The in vitro Micronucleus Test
The in vitro micronucleus test detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Experimental Workflow:
Caption: Workflow of the in vitro Micronucleus Test.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., L5178Y mouse lymphoma cells or Chinese Hamster Ovary (CHO) cells).
-
Seed the cells into culture plates and allow them to attach or stabilize.
-
Treat the cells with a range of concentrations of the test compound and its analogs, with and without S9 mix, for a short period (e.g., 3-6 hours).
-
Include negative (solvent) and positive (e.g., mitomycin C without S9, cyclophosphamide with S9) controls.
-
-
Cytokinesis Block:
-
After the treatment period, wash the cells and add fresh medium containing cytochalasin B.
-
Incubate the cells for a period equivalent to 1.5-2 cell cycles to allow for nuclear division without cytoplasmic division, resulting in binucleated cells.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Subject the cells to a mild hypotonic treatment to swell the cytoplasm.
-
Fix the cells using a methanol:acetic acid solution.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
The in vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
Experimental Workflow:
Caption: Workflow of the in vitro Comet Assay.
Detailed Protocol:
-
Cell Treatment:
-
Treat a suitable cell line (e.g., HepG2 human liver cancer cells) with a range of concentrations of the test compound and its analogs, with and without S9 mix.[1]
-
Include appropriate negative and positive controls (e.g., hydrogen peroxide).
-
-
Slide Preparation:
-
Mix the treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify.
-
-
Lysis:
-
Alkaline Unwinding and Electrophoresis:
-
Staining and Analysis:
-
Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA) and the tail moment.[9][11]
-
A significant increase in % Tail DNA or tail moment indicates DNA damage.
-
Interpreting the Results and Structure-Activity Relationships
The ultimate goal of this testing strategy is to build a structure-activity relationship (SAR) for the genotoxicity of this compound analogs. By comparing the results across a series of structurally related compounds, it is possible to identify the molecular features that contribute to or mitigate genotoxic potential.
For example, comparing the hypothetical data for this compound with its analogs, one might observe that the addition of a second methyl group at the 6-position of the phenyl ring (Analog A) or the substitution of a methyl with an ethyl group (Analog B) increases genotoxicity. Conversely, moving the methyl group to the 4-position (Analog C) may have a negligible effect. These observations can guide the design of safer new chemical entities.
Conclusion
The assessment of genotoxicity is a critical component in the safety evaluation of this compound and its analogs. A tiered approach, beginning with a battery of in vitro assays including the Ames test, the in vitro micronucleus test, and the comet assay, provides a comprehensive initial screen for potential genotoxic hazards. The inclusion of metabolic activation is crucial for identifying compounds that require bioactivation to exert their genotoxic effects. By systematically evaluating a series of analogs, researchers can establish structure-activity relationships that are invaluable for guiding the development of safer chemicals. The methodologies and frameworks presented in this guide are intended to provide a robust foundation for these critical investigations.
References
- 1. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micronucleus test - Wikipedia [en.wikipedia.org]
- 6. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cryoletters.org [cryoletters.org]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(2-methylphenyl)acetamide
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-chloro-N-(2-methylphenyl)acetamide (CAS No. 37394-93-7). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale that underpins them.
Hazard Profile and the Imperative for Specialized Disposal
This compound is a halogenated aromatic amide. Its chemical structure necessitates a rigorous disposal protocol due to the following inherent hazards:
-
Human Health Hazards: This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[1] The GHS precautionary statements call for thorough washing after handling and the use of protective gloves, clothing, and eye/face protection.[2]
-
Environmental Hazards: While specific ecotoxicity data is limited, the presence of a chlorine atom on the molecule is a significant concern.[2] Halogenated organic compounds can be persistent in the environment and may form hazardous decomposition products, such as hydrogen chloride gas, upon improper thermal treatment.[1] Therefore, release into drains, waterways, or soil must be strictly avoided.[2]
The combination of its toxicity profile and its halogenated nature means this compound cannot be treated as common laboratory waste. It falls under the purview of hazardous waste regulations, requiring a cradle-to-grave management approach.
The Regulatory Framework: Navigating EPA Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[3][4] For a chemical like this compound, which is not explicitly named on the F, K, P, or U lists of hazardous wastes (40 CFR Part 261, Subpart D), the responsibility falls upon the generator to determine if it is a "characteristic" hazardous waste.[3][5][6]
The determination process involves assessing the following four characteristics as defined in 40 CFR Part 261, Subpart C :
| Characteristic | EPA Waste Code | Description & Relevance to this compound |
| Ignitability | D001 | Pertains to flammable liquids, solids, or compressed gases.[7] This compound is a solid and not expected to be ignitable under standard conditions. |
| Corrosivity | D002 | Pertains to aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel.[3][7] This is not applicable to the solid form of the compound. |
| Reactivity | D003 | Pertains to wastes that are unstable, react violently with water, or can generate toxic gases.[7] This compound is stable under normal conditions.[1] |
| Toxicity | D004 - D043 | Pertains to wastes that are harmful when ingested or absorbed. The key determinant is the Toxicity Characteristic Leaching Procedure (TCLP) , EPA Test Method 1311.[7][8][9][10] This procedure simulates landfill conditions to see if specific toxic constituents could leach into groundwater.[7][8][9] |
Causality: Given that this compound is known to be harmful if swallowed, it is highly likely to be classified as a hazardous waste based on the Toxicity Characteristic . A generator may use their knowledge of the waste's properties or conduct a TCLP test to make a definitive determination.[5] For prudence and compliance, it is best practice to manage this chemical as a toxic hazardous waste.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe and compliant with EPA regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as waste, the following minimum PPE is mandatory:
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[2]
-
Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved particulate respirator.[2]
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe laboratory waste management.
-
Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container clearly labeled as "Hazardous Waste".
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated items such as gloves, weigh boats, paper towels, and empty stock containers.
-
Do Not Mix Wastes: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: On-Site Storage
-
Seal the Container: Keep the hazardous waste container tightly sealed except when adding waste.
-
Storage Location: Store the container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents, acids, and bases.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Step 4: Final Disposal
The only acceptable method for the final disposal of this compound is through a licensed and permitted hazardous waste management facility.
-
Contact EHS: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste container.
-
Manifesting: The waste will be transported under a hazardous waste manifest, a legal document that tracks the waste from the generator to its final destination ("cradle to grave").
-
Incineration: The required treatment method for halogenated organic compounds is high-temperature incineration.[11] This is a critical step for environmental protection.
Scientific Rationale for Incineration: High-temperature incineration (typically >1600°F or ~870°C) with a sufficient residence time is necessary to achieve a Destruction and Removal Efficiency (DRE) of at least 99.99% for the hazardous organic constituents.[12] For chlorinated compounds, the incinerator must also be equipped with an afterburner and a scrubber system to neutralize the hydrogen chloride (HCl) gas that is produced, preventing its release as an acidic air pollutant.[11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated.
-
Control Access: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as described in Section 3, Step 1.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust. Lightly moistening the material can help prevent it from becoming airborne.
-
Place all spilled material and contaminated cleaning supplies (e.g., absorbent pads, paper towels) into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. trdsf.com [trdsf.com]
- 6. epa.gov [epa.gov]
- 7. getenviropass.com [getenviropass.com]
- 8. phoslab.com [phoslab.com]
- 9. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 2-chloro-N-(2-methylphenyl)acetamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 2-chloro-N-(2-methylphenyl)acetamide, a compound with potential applications in chemical synthesis, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, step-by-step framework for the safe use, management, and disposal of this compound, grounded in established safety protocols and practical, field-proven insights.
Understanding the Hazard Profile
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. While specific toxicological data for this exact compound may be limited, related chloroacetamide derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Ingestion is also considered harmful.[1][5] Therefore, a cautious approach, treating the compound as potentially hazardous, is essential.
Primary Hazards:
-
Skin Irritation: Direct contact can lead to redness and irritation.[1][2][3][4]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4]
-
Harmful if Swallowed: Ingestion of the compound can be toxic.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a fume hood) | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Required if dust is generated |
| Conducting Reactions and Purifications (in a fume hood) | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant laboratory coat | Use within a certified chemical fume hood is required. |
| Handling Solid Compound Outside of a Fume Hood (Not Recommended) | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant laboratory coat | NIOSH-approved particulate respirator |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement to protect against splashes.[7][8] A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when reactions are under pressure.
-
Hand Protection: Impervious, chemical-resistant gloves are crucial.[1] Nitrile gloves are a common and effective choice. It is imperative to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contact.[2] Contaminated gloves should be disposed of as hazardous waste.[2][6]
-
Body Protection: A laboratory coat, preferably flame-resistant or chemical-resistant, protects against accidental spills and contamination of personal clothing.[1][7][8]
-
Respiratory Protection: All handling of solid this compound that could generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[1][10]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational plan is critical for minimizing exposure and ensuring reproducible results.
Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[9]
-
Assemble Spill Kit: Have a chemical spill kit readily available.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
Workflow for Safe Handling:
Caption: Workflow for Safe Handling of this compound
Step-by-Step Handling Procedures:
-
Weighing and Solution Preparation:
-
Always weigh the solid compound within the confines of a fume hood.
-
Use a disposable weighing paper or a tared container to minimize contamination of the balance.
-
Add solvents in a controlled manner to prevent splashing.
-
Securely cap all containers before removing them from the fume hood.
-
-
Conducting Reactions:
-
Set up all reaction apparatus within the fume hood.
-
Utilize appropriate techniques for transferring solutions to minimize the potential for exposure.
-
Continuously monitor the reaction for any unforeseen changes.
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Dispose of all contaminated materials as hazardous waste in accordance with the disposal plan.[9]
-
Remove PPE in the correct order to prevent cross-contamination and dispose of single-use items appropriately.
Spill Management and Emergency Procedures
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the substance to enter drains.[1][6]
-
Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[1][11] If necessary, moisten the material slightly to prevent it from becoming airborne.[1] Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Ensuring Environmental Responsibility
The proper disposal of this compound and associated contaminated materials is a critical final step.
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated gloves, weighing papers, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
Labeling and Storage:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management facility.[1] Incineration is often the preferred method for chlorinated organic compounds.[1]
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, fostering a secure laboratory environment conducive to innovation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
